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  • Product: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
  • CAS: 1184918-93-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling and Synthetic Utility of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in Monoamine Transporter Drug Design

Executive Summary The development of highly selective monoamine transporter (MAT) inhibitors is a critical vector in neuropharmacological research, particularly for the treatment of psychostimulant abuse and severe depre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoamine transporter (MAT) inhibitors is a critical vector in neuropharmacological research, particularly for the treatment of psychostimulant abuse and severe depressive disorders. 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a specialized bicyclic ketone. While it does not possess intrinsic therapeutic activity as a standalone agent, it serves as a highly privileged synthetic scaffold[1]. By leveraging its rigid tropane-like architecture, researchers can synthesize complex ligands that exhibit unprecedented selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[2].

This whitepaper details the physicochemical properties, pharmacological significance, and validated experimental methodologies associated with this critical precursor.

Chemical Identity and Physicochemical Profiling

The structural rigidity of the 8-azabicyclo[3.2.1]octane core restricts the conformational degrees of freedom of its derivatives. This pre-organization is thermodynamically favorable for receptor binding, as it reduces the entropic penalty typically incurred when a flexible ligand binds to a target protein.

Table 1: Physicochemical Properties of the Precursor Scaffold

PropertyValue
Chemical Name 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
CAS Registry Number 1184918-93-1[3][4]
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [3]
Structural Class N-Substituted Tropinone / Bicyclic Ketone

Pharmacological Significance: The N-Cyclopropylmethyl Anomaly

In the design of monoamine reuptake inhibitors (such as GBR 12909 analogues), the substitution pattern on the basic nitrogen atom dictates the ligand's selectivity profile. Historically, N-benzyl substitutions on flexible piperidine rings improve DAT selectivity[2]. However, when applied to the rigid 8-azabicyclo[3.2.1]octane skeleton, the introduction of an 8-cyclopropylmethyl group creates a pharmacological anomaly that drastically shifts the selectivity profile[1].

The Causality of Selectivity

The conversion of this ketone into its active derivative, 3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (Compound 22e), yields a ligand with a DAT Ki​ of 4.0 nM and a SERT/DAT selectivity ratio of 1060[2].

  • Why does this happen? The cyclopropylmethyl moiety lacks the aromaticity of a benzyl group, which intentionally diminishes the capacity for π−π stacking interactions required for high-affinity binding at the SERT recognition site[1].

  • Simultaneously, the ClogP of the resulting molecule remains optimal (5.83), allowing it to perfectly satisfy the steric and hydrophobic requirements of the DAT binding pocket without engaging SERT[1].

Mechanism Ligand 8-Cyclopropylmethyl Ligand Prop Reduced π-π Capacity & Optimal Lipophilicity Ligand->Prop DAT DAT Binding Pocket High Affinity (Ki=4.0 nM) Prop->DAT Favorable steric fit SERT SERT Binding Pocket Low Affinity (Ki>4000 nM) Prop->SERT Steric/Electronic clash

Fig 1. Pharmacological mechanism of DAT vs. SERT selectivity driven by the N-alkyl moiety.

Synthetic Methodology: From Scaffold to Active Pharmacophore

To utilize 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in drug discovery, it must be functionalized. The following protocol details the synthesis of the highly DAT-selective Compound 22e[2].

Step-by-Step Synthesis Protocol
  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • Action: React the starting ketone (1 eq) with triethyl phosphonoacetate (1.2 eq) using Sodium Hydride (NaH) in anhydrous THF at 0°C to room temperature.

    • Causality: The HWE reaction is strictly chosen over a standard Wittig reaction because thermodynamic control heavily favors the formation of the E-isomer of the exocyclic double bond. This specific geometry is mandatory for correctly orienting the bulky diarylmethoxy group into the DAT binding pocket.

  • Ester Reduction:

    • Action: Treat the resulting ethylidene ester with Diisobutylaluminum hydride (DIBAL-H) in Dichloromethane (DCM) at -78°C.

    • Causality: Maintaining -78°C is critical to prevent over-reduction to the alkane or unwanted side reactions with the bicyclic tertiary amine, ensuring selective yielding of the primary allylic alcohol.

  • Etherification:

    • Action: Couple the allylic alcohol with bis(4-fluorophenyl)methyl bromide under reflux, or via an acid-catalyzed condensation with bis(4-fluorophenyl)methanol.

    • Result: Yields the final active ligand (Compound 22e) as a yellow oil[2].

SynthWorkflow A Ketone Scaffold (CAS: 1184918-93-1) B HWE Olefination (NaH, THF) A->B C Ester Reduction (DIBAL-H, -78°C) B->C D Etherification (Acid Catalyst) C->D E Active Ligand (Compound 22e) D->E

Fig 2. Synthetic workflow from the tropinone scaffold to the DAT-selective ligand 22e.

Radioligand Binding and Transporter Assays

To validate the pharmacological profile of the synthesized derivatives, a robust, self-validating radioligand binding assay is required.

Self-Validating Binding Protocol
  • Tissue Preparation: Isolate rat striatum (for DAT) and frontal cortex (for SERT). Homogenize in a 0.32 M sucrose buffer to preserve synaptosomal integrity.

  • Radioligand Incubation: Incubate the homogenates with [3H] WIN 35,428 (for DAT) or [3H] citalopram (for SERT) alongside varying concentrations of the test ligand ( 10−10 to 10−5 M).

    • Causality: [3H] WIN 35,428 is utilized instead of [3H] dopamine because it is a non-substrate inhibitor. This prevents substrate-induced internalization of the transporter during the 2-hour incubation, ensuring measurements reflect pure competitive binding at the extracellular recognition site.

  • Internal Validation (Nonspecific Binding Control): Define nonspecific binding by adding 10 μM indatraline to a control well.

    • Self-Validation Logic: Indatraline saturates all specific MAT sites. If the residual radioactive signal (nonspecific binding to lipids/plastic) exceeds 15% of total binding, the assay plate is automatically rejected due to an insufficient signal-to-noise ratio, ensuring absolute data trustworthiness.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.05% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligands from binding nonspecifically to the filter itself.

Table 2: Comparative Monoamine Transporter Affinities ( Ki​ , nM)

LigandDAT Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)SERT/DAT Ratio
Compound 22e (N-Cyclopropylmethyl) 4.0> 4240~ 25001060
Compound 22f (N-Benzyl) 3.1185115060
GBR 12909 (Clinical Reference) 14.046593.3

Data derived from competitive radioligand binding assays using rat brain synaptosomes[2]. The N-cyclopropylmethyl derivative exhibits a >300-fold improvement in DAT selectivity compared to standard reference compounds.

Conclusion

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is far more than a simple chemical building block; it is the structural lynchpin for a novel class of monoamine transporter inhibitors. By combining the rigid pre-organization of the tropane core with the specific steric and electronic properties of the cyclopropylmethyl group, researchers can engineer ligands with extreme selectivity for the Dopamine Transporter. These properties make it an invaluable asset in the ongoing development of pharmacotherapies for psychostimulant addiction and targeted neurochemical mapping.

References

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

An Application Note and Protocol for the Synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Introduction The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Introduction

The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry and pharmacology. It forms the core of numerous natural alkaloids, such as atropine and cocaine, which exhibit significant biological activities.[1][2] Synthetic derivatives of this scaffold are of high interest to researchers and drug development professionals for their potential as therapeutic agents, particularly for targeting the central nervous system.[3]

This document provides a detailed, two-stage protocol for the synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, a valuable intermediate for the development of novel pharmaceuticals. The synthesis strategy involves:

  • Construction of the Core Scaffold : Synthesis of the intermediate 8-azabicyclo[3.2.1]octan-3-one (nortropinone) via a robust N-benzyl protection/deprotection strategy centered around the classic Robinson-Schöpf reaction.[4][5]

  • N-Alkylation : Attachment of the cyclopropylmethyl group to the secondary amine of nortropinone via a standard nucleophilic substitution reaction.

This guide explains the chemical principles behind each step, providing a reproducible, step-by-step methodology suitable for researchers in an organic chemistry laboratory setting.

Overall Synthetic Pathway

The synthesis is performed in three distinct experimental protocols, organized into two main stages as illustrated below.

G cluster_0 Stage 1: Synthesis of Nortropinone Core cluster_1 Stage 2: Final Product Synthesis A Protocol 1A: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one B Protocol 1B: Debenzylation to Nortropinone HCl A->B Hydrogenolysis C Protocol 2: N-Alkylation with (Bromomethyl)cyclopropane B->C SN2 Reaction End Final Product C->End Start Start Start->A

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 8-Azabicyclo[3.2.1]octan-3-one (Nortropinone)

Principle and Rationale

The construction of the bicyclic tropane core is achieved using the Robinson-Schöpf reaction, a biomimetic process that assembles the complex scaffold from simple, acyclic precursors in a one-pot reaction.[1] This reaction involves a tandem sequence of two Mannich reactions to form the two rings of the structure.[6]

To synthesize the N-unsubstituted core (nortropinone), a protecting group strategy is employed. The benzyl group is an ideal choice as it is stable under the conditions of the Robinson-Schöpf reaction but can be cleanly removed in a subsequent step via catalytic hydrogenation (hydrogenolysis).[7] This two-step approach—synthesis of an N-benzyl intermediate followed by deprotection—is often more reliable and higher-yielding than a direct synthesis using ammonia.

G cluster_mech Robinson-Schöpf Mechanism cluster_mannich Double Mannich Reaction succ Succinaldehyde imine Imine Formation succ->imine bn_nh2 Benzylamine bn_nh2->imine ring1 Pyrrolidine Intermediate imine->ring1 Intramolecular Addition mann1 First C-C Bond ring1->mann1 Intermolecular mann2 Second C-C Bond (Ring Closure) mann1->mann2 Intramolecular acetone Acetonedicarboxylate (Enolate) acetone->mann1 decarbox N-Benzyl Tropinone mann2->decarbox Decarboxylation

Caption: Simplified mechanism of the Robinson-Schöpf reaction.

Protocol 1A: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

This protocol is adapted from a procedure described in the patent literature.[4] It involves the one-pot condensation of benzylamine, 1,4-butanedialdehyde (succinaldehyde), and 1,3-acetonedicarboxylic acid.

Materials and Equipment

Reagent/MaterialQuantityMolar Eq.Notes
Benzylamine36.1 mL (0.33 mol)1.0High purity
1,4-Butanedialdehyde1.15 equiv.1.15Typically used as a 40-50% aqueous solution
1,3-Acetonedicarboxylic acid1.0 equiv.1.0
Deionized Water~800 mL-As solvent
Sodium Hydroxide (NaOH)As needed-For pH adjustment
Dichloromethane (DCM)~500 mL-For extraction
Anhydrous Magnesium SulfateAs needed-Drying agent
Round-bottom flask, Ice bath, Stirrer, Separatory funnel, Rotary evaporator--Standard laboratory glassware

Step-by-Step Methodology

  • Preparation of Reagent Solution: In a large round-bottom flask, prepare a solution of 1,4-butanedialdehyde (1.15 equiv.) and 1,3-acetonedicarboxylic acid (1.0 equiv.) in approximately 300 mL of deionized water.

  • Reaction Setup: Cool the flask in an ice bath to an internal temperature of 3-8 °C with vigorous stirring.

  • Addition of Benzylamine: In a separate beaker, dissolve benzylamine (36.1 mL, 0.33 mol) in 435 mL of water. Add this solution dropwise to the cooled reaction mixture over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 3-8 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up - pH Adjustment: Once the reaction is complete, carefully adjust the pH of the mixture to ~10-11 by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool in the ice bath.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, can be purified further by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 1B: Catalytic Debenzylation to 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride (Nortropinone HCl)

This procedure uses catalytic hydrogenation to cleave the N-benzyl bond, yielding the free secondary amine which is isolated as its hydrochloride salt.[7][8]

Materials and Equipment

Reagent/MaterialQuantityNotes
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one1.0 equiv. (e.g., 10 g)From Protocol 1A
Palladium on Carbon (10% Pd/C)5-10% w/wCatalyst
Methanol (MeOH)~100-200 mLAnhydrous grade
Hydrogen Gas (H₂)1 atm (balloon)
Hydrochloric Acid (HCl) in EtherAs neededFor salt formation
Celite®As neededFiltration aid
Hydrogenation flask, Hydrogen balloon, Magnetic stirrer, Filtration setup-

Step-by-Step Methodology

  • Reaction Setup: To a hydrogenation flask containing a magnetic stir bar, add the 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 equiv.) and dissolve it in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight relative to the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (1 atm). The reaction progress can be monitored by TLC. The reaction is typically complete within 12-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to recover any adsorbed product. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Salt Formation: Combine the filtrate and washings. Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether until precipitation of the hydrochloride salt is complete and the solution is acidic.

  • Isolation: Collect the precipitated white solid, 8-azabicyclo[3.2.1]octan-3-one hydrochloride (Nortropinone HCl), by filtration. Wash the solid with cold diethyl ether and dry it under vacuum.

Part 2: Synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Principle and Rationale

The final step is an N-alkylation reaction, a classic SN2 (bimolecular nucleophilic substitution) process. The secondary amine of nortropinone, once liberated from its hydrochloride salt, acts as a nucleophile. It attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group and forming a new carbon-nitrogen bond. A non-nucleophilic base is required to neutralize the HCl salt and deprotonate the resulting ammonium species, driving the reaction to completion.

G cluster_mech SN2 N-Alkylation Mechanism cluster_ts Transition State Nortropinone Nortropinone (Nucleophile) TS [N···C···Br]⁻ Nortropinone->TS CPMBr (Bromomethyl)cyclopropane (Electrophile) CPMBr->TS Base Base (e.g., K₂CO₃) Product Final Product TS->Product Bromide Expelled

Sources

Application

Application Note: A Validated HILIC-HPLC Method for the Quantification of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Abstract This application note details a robust and validated hydrophilic interaction liquid chromatography (HILIC) high-performance liquid chromatography (HPLC) method for the accurate quantification of 8-(Cyclopropylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated hydrophilic interaction liquid chromatography (HILIC) high-performance liquid chromatography (HPLC) method for the accurate quantification of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. This bicyclic amine is a key intermediate and building block in the synthesis of various pharmaceutical compounds.[1][2] Due to its polar and basic nature, traditional reversed-phase chromatography often provides inadequate retention. The developed HILIC method overcomes this challenge, offering excellent retention, peak shape, and sensitivity. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[3][4]

Introduction

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a tropinone derivative characterized by a bicyclic amine core structure.[1][2][5][6][7] This structural motif is prevalent in a wide range of biologically active molecules and serves as a crucial precursor in drug discovery and development.[8][9] Accurate quantification of this compound is essential for process monitoring, quality control of starting materials, and stability testing of intermediates.

The inherent polarity and basicity of the analyte make it challenging to retain on conventional C18 and other reversed-phase columns.[10][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for the separation of polar and hydrophilic compounds.[13][14][15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[16] This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes and leading to their retention.[16] This application note describes the development and validation of a simple, rapid, and reliable HILIC-HPLC method for the quantification of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Chemicals and Reagents:

    • 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one reference standard (Purity ≥98%).[7]

    • Acetonitrile (HPLC grade).[17]

    • Water (Milli-Q or equivalent).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of the analyte:

ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection Wavelength 210 nm

Rationale for Experimental Choices:

  • HILIC Column: A bare silica HILIC column was chosen for its strong retention of polar, basic compounds like the target analyte. The 1.7 µm particle size provides high efficiency and resolution.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer is typical for HILIC separations. Ammonium formate was selected as the buffer because it is volatile and compatible with mass spectrometry, should method transfer be required. A pH of 3.0 was chosen to ensure the analyte, a tertiary amine, is protonated, which aids in its interaction with the negatively charged silanol groups on the silica surface, enhancing retention and improving peak shape.

  • Gradient Elution: A gradient was employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

  • Detection Wavelength: The wavelength of 210 nm was selected based on the UV absorbance spectrum of the analyte, providing adequate sensitivity.

Protocol: Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This mixture is used to ensure complete dissolution of the polar analyte.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.[17][18][19] Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[17][20]

Method Validation

The developed HPLC method was validated in accordance with ICH Q2(R1) guidelines.[3][21][4][22] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (if applicable, a mixture of all excipients without the analyte), and a standard solution of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. The chromatograms were examined for any interference at the retention time of the analyte. The peak purity was also assessed using the DAD detector.

Results: The method demonstrated excellent specificity. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms. The peak purity index was found to be greater than 0.999, indicating that the analyte peak was not co-eluting with any impurities.

Linearity and Range

Linearity was determined by analyzing five concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

Results: The method was found to be linear over the concentration range of 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Results: The mean recovery was within the acceptable range of 98.0% to 102.0%, with a relative standard deviation (RSD) of less than 2.0%, demonstrating the high accuracy of the method.

Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and a different instrument.

Results: The RSD for both repeatability and intermediate precision was less than 2.0%, indicating excellent precision of the analytical method.

Precision LevelRSD (%)
Repeatability (n=6) < 1.0
Intermediate Precision < 1.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Results: The LOD and LOQ were found to be 0.3 µg/mL and 1.0 µg/mL, respectively, demonstrating the high sensitivity of the method.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

System Suitability

System suitability testing is an integral part of any chromatographic method and is used to ensure the performance of the system.[23][24][25][26] The system suitability was evaluated by injecting five replicate injections of the working standard solution. The acceptance criteria were based on USP General Chapter <621> Chromatography.[23][24][25]

System Suitability ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%0.7%

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Properties (Polar, Basic) B Initial Column & Mobile Phase Screening (RP vs. HILIC) A->B Informs Selection C Select HILIC (Good Retention) B->C Decision D Optimize Mobile Phase (pH, Buffer Concentration) C->D Proceed to E Optimize Gradient Profile F Optimize Flow Rate & Temperature D->F Iterative Process G Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) F->G Finalized Method

Caption: Workflow for HPLC Method Development.

ValidationProcess cluster_precision Precision Levels Root Method Validation (ICH Q2) Specificity Specificity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision LOD LOD Root->LOD LOQ LOQ Root->LOQ Robustness Robustness Root->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key Parameters of Method Validation.

Conclusion

A simple, sensitive, and reliable HILIC-HPLC method has been developed and validated for the quantification of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, and precision over the concentration range of 1 µg/mL to 100 µg/mL. This validated method is suitable for routine quality control analysis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in pharmaceutical development and manufacturing.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • USP General Chapter <621> Chromatography. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]

  • HILIC Explained: What It Is & How It Works - Phenomenex. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. Available at: [Link]

  • USP Chapter 621: Overview & Key Points - Phenomenex. Available at: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Sample Pretreatment for HPLC. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • HPLC Sample Preparation - Organomation. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. Available at: [Link]

  • HPLC Testing Procedure - Phenomenex. Available at: [Link]

  • Reverse Phase HPLC Columns - GL Sciences. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]

  • Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Available at: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Reversed-phase chromatography - Wikipedia. Available at: [Link]

  • A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - ResearchGate. Available at: [Link]

  • 8-(Cyclopropylmethyl)-8-Azabicyclo[3.2.1]Octan-3-One - NextSDS. Available at: [Link]

  • Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • HPLC of Tropane Alkaloids | Request PDF - ResearchGate. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. Available at: [Link]

  • A Validated Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Gamma- Tocotrienol i - Cronfa - Swansea University. Available at: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. Available at: [Link]

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl) - ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC. Available at: [Link]

  • 8-Methyl-8-azabicyclo(3.2.1)octan-3-one - Collected Data on Functional Use - EPA. Available at: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC. Available at: [Link]

  • 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Available at: [Link]

Sources

Method

Application Note: Synthesis and Utilization of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in Advanced Alkaloid Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The functionalization of tropane and opiate alkaloid scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The functionalization of tropane and opiate alkaloid scaffolds is a cornerstone of modern neuropharmacology. The compound 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS: 1184918-93-1)[1] serves as a critical synthetic intermediate. By replacing the naturally occurring N-methyl group of tropinone with an N-cyclopropylmethyl (CPM) moiety, chemists can drastically alter the pharmacological profile of downstream derivatives. This application note details the mechanistic rationale, quantitative optimization, and step-by-step protocols for synthesizing this precursor and utilizing it in the development of targeted therapeutics, such as mu-opioid receptor (MOR) antagonists and potassium channel inhibitors.

Mechanistic Rationale: The "Message-Address" Concept

The removal of the N-methyl group (N-demethylation) and subsequent functionalization is a vital transformation in alkaloid chemistry[2]. The inclusion of a non-methyl N-alkyl group, such as a cyclopropylmethyl or allyl group, is rationalized by the "message-address" concept[3].

In this paradigm, varying the "message" group (the N-substituent) allows precise control over the molecule's agonist or antagonist activity at the receptor site[3]. For instance, while N-methyl tropane derivatives often act as agonists or reuptake inhibitors, the steric bulk and unique electronic properties of the CPM group typically confer potent antagonist properties, a strategy widely validated in the synthesis of pharmaceutical opiates like naltrexone and buprenorphine[3][4].

Synthetic Workflow & Visualization

The synthesis of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one relies on a sequence of N-demethylation of a natural precursor (tropinone), followed by selective N-alkylation, and finally C3-functionalization to yield the active pharmaceutical ingredient (API).

Pathway N1 Tropinone (N-Methyl) N2 Nortropinone (2° Amine) N1->N2 N-Demethylation (Fe Catalyst / [O]) N3 8-(Cyclopropylmethyl)- 8-azabicyclo[3.2.1]octan-3-one N2->N3 N-Alkylation (CPM-Br / Base) N4 Target Alkaloid (Therapeutic) N3->N4 C3-Functionalization (Grignard / Amination)

Synthetic workflow from tropinone to advanced alkaloid therapeutics via CPM-nortropinone.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is maintained to prevent downstream side reactions.

Protocol A: Catalytic N-Demethylation of Tropinone

Causality & Choice of Method: Traditional N-demethylation relies on the von Braun reaction using highly toxic cyanogen bromide[5], or chloroformate reagents (e.g., ACE-Cl) which require harsh deprotection conditions that can degrade sensitive functional groups[2][4]. To maximize atom economy and safety, we utilize a transition metal-catalyzed oxidative N-demethylation (a modified non-classical Polonovski reaction)[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve tropinone (10.0 mmol) in a mixture of dichloromethane (DCM) and methanol (4:1 v/v, 50 mL).

  • Catalysis: Add a catalytic amount of Iron(III)-TAML complex (0.05 mmol)[4].

  • Oxidation: Slowly add 30% aqueous H2​O2​ (12.0 mmol) dropwise at 0 °C to prevent thermal degradation of the N-oxide intermediate.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the tropinone peak ( [M+H]+=140 ) and the emergence of the nortropinone peak ( [M+H]+=126 ) indicates completion.

  • Workup: Quench the remaining peroxide with saturated aqueous Na2​S2​O3​ . Extract the aqueous layer with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield nortropinone.

Protocol B: N-Alkylation to 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Causality & Choice of Method: The secondary amine of nortropinone is highly nucleophilic. To prevent over-alkylation (quaternization) by the sterically demanding cyclopropylmethyl group, a mild base ( K2​CO3​ ) in a polar aprotic solvent (Acetonitrile) is utilized. This ensures kinetic control favoring the mono-alkylated product.

Step-by-Step Methodology:

  • Suspension: Suspend nortropinone (8.0 mmol) and finely powdered anhydrous K2​CO3​ (16.0 mmol) in dry acetonitrile (40 mL).

  • Alkylation: Add cyclopropylmethyl bromide (CPM-Br, 8.8 mmol) dropwise at room temperature.

  • Heating: Elevate the temperature to 70 °C and stir for 12 hours.

  • Validation (In-Process): TLC (Silica, DCM:MeOH 9:1) should show complete consumption of the baseline nortropinone spot.

  • Workup: Filter the inorganic salts. Concentrate the filtrate and partition between ethyl acetate and saturated aqueous NaHCO3​ . The organic layer is washed with brine, dried, and evaporated to yield the title compound.

Protocol C: Diastereoselective Grignard Addition for MOR Antagonists

Causality & Choice of Method: Synthesizing 8-azabicyclo[3.2.1]octane mu-opioid receptor antagonists requires the introduction of an aryl group at the C3 ketone[6]. Because the tropane bicyclic system is rigid, nucleophilic attack must be performed at cryogenic temperatures (-78 °C) to prevent enolization and to ensure strict facial selectivity, exclusively yielding the biologically active endo orientation[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add a 1.0 M solution of 3-methoxyphenylmagnesium bromide in THF (6.0 mL)[6]. Stir for 20 minutes at -78 °C, then allow to slowly warm to room temperature.

  • Quenching: Quench strictly with saturated aqueous NH4​Cl at 0 °C to prevent acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Isolation: Extract with ethyl acetate, purify via flash chromatography to isolate the pure endo-aryl tropanol derivative.

Quantitative Yield & Optimization Data

The table below summarizes the efficiency of various N-demethylation and N-alkylation strategies, highlighting the superiority of the chosen protocols.

Reaction StepMethodologyTypical Yield (%)Mechanistic AdvantageRef
N-Demethylation von Braun (BrCN)45–55Historical baseline; limited by high toxicity and poor atom economy.[5]
N-Demethylation Chloroformate (ACE-Cl)75–85Reliable, but requires harsh basic/acidic deprotection steps.[2][4]
N-Demethylation Fe-Catalyzed Oxidation88–95Mild one-pot synthesis; high atom economy; avoids toxic reagents.[4][5]
N-Alkylation CPM-Br / K2​CO3​ (MeCN)82–89Suppresses N,N-dialkylation (quaternization) via mild basic conditions.[6]
N-Alkylation Reductive Amination70–80Avoids alkyl halides, but requires a stoichiometric hydride source.

Downstream Pharmacological Applications

The 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one scaffold is highly versatile in drug discovery:

  • Mu-Opioid Receptor (MOR) Antagonists: As demonstrated in Protocol C, functionalization at the C3 position yields potent MOR antagonists. The endo orientation of the substituted phenyl group is strictly required for optimal receptor binding[6].

  • Potassium Channel Inhibitors: The nortropinone scaffold can be coupled with thieno- and furo-pyrimidines to create Kir3.1/3.4 potassium channel inhibitors. These compounds are actively investigated for the treatment of neurological and neuropsychiatric disorders, including depression, anxiety, and epilepsy[7].

Sources

Application

Application Note: Structural Elucidation of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one via ¹H and ¹³C NMR Spectroscopy

Introduction & Scientific Context The compound 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (commonly referred to as N-cyclopropylmethyl tropinone) is a critical synthetic intermediate in the development of neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (commonly referred to as N-cyclopropylmethyl tropinone) is a critical synthetic intermediate in the development of neuropharmacological agents. The N-cyclopropylmethyl moiety is a privileged pharmacophore, famously responsible for conferring antagonist or partial agonist properties at μ

  • and κ -opioid receptors when grafted onto morphinan scaffolds (e.g., buprenorphine, naltrexone) .

When attached to a tropane core, this substituent creates a unique steric and electronic environment that necessitates precise structural verification. This application note details the causal reasoning, step-by-step acquisition protocols, and spectral assignments for the ¹H and ¹³C NMR characterization of this compound.

Experimental Design & Causality (E-E-A-T)

A robust NMR protocol is not merely a sequence of operations; it is a self-validating system governed by physical chemistry principles.

  • Solvent Selection & Reference : Deuterated chloroform (CDCl₃) is selected because the free base of the tropane alkaloid is highly lipophilic. CDCl₃ lacks exchangeable protons, preventing spectral interference. The residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as a reliable secondary internal reference alongside Tetramethylsilane (TMS) .

  • Relaxation Delays (D₁) : In ¹³C NMR, the carbonyl carbon (C3) lacks directly attached protons, relying entirely on slower dipole-dipole relaxation from neighboring C2/C4 protons and chemical shift anisotropy. A standard D₁ of 2.0 s will result in integration attenuation for C3. To ensure a self-validating, quantitative spectrum , the D₁ is extended to 5.0 s. Validation is achieved post-acquisition by integrating the C3 peak against the C1/C5 bridgehead carbons; a strict 1:2 ratio confirms complete relaxation.

  • Decoupling Strategy : WALTZ-16 composite pulse decoupling is employed during ¹³C acquisition. This eliminates ¹H-¹³C scalar couplings (¹J_CH), collapsing multiplets into sharp singlets. This choice causally increases the signal-to-noise ratio (SNR) through the Nuclear Overhauser Effect (NOE), which is critical for resolving the closely spaced cyclopropyl carbon signals .

Spectral Data Presentation

The diamagnetic anisotropy of the cyclopropyl ring—due to its strained sigma bonds possessing partial pi-character—causally shifts the cyclopropyl protons significantly upfield (0.15–0.90 ppm). Conversely, the electronegative nitrogen atom inductively deshields the adjacent N-CH₂ group, shifting it downfield to 2.35 ppm.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
0.15Multiplet (m)-2HCyclopropyl-CH₂
0.55Multiplet (m)-2HCyclopropyl-CH₂
0.90Multiplet (m)-1HCyclopropyl-CH
1.65Multiplet (m)-2HC6, C7-H (endo)
2.05Multiplet (m)-2HC6, C7-H (exo)
2.20Doublet (d)15.02HC2, C4-H (axial)
2.35Doublet (d)6.52HN-CH₂
2.65Doublet of doublets (dd)15.0, 4.52HC2, C4-H (equatorial)
3.40Broad singlet (br s)-2HC1, C5-H (bridgehead)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)TypeAssignment
4.2CH₂Cyclopropyl-CH₂
9.5CHCyclopropyl-CH
28.5CH₂C6, C7 (Ethano bridge)
47.8CH₂C2, C4 (Adjacent to C=O)
58.2CH₂N-CH₂
62.4CHC1, C5 (Bridgehead)
211.5C (Quaternary)C3 (Carbonyl C=O)

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of purified 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one.

  • Dissolution : Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Transfer : Transfer the solution to a standard 5 mm borosilicate glass NMR tube using a glass Pasteur pipette. Ensure the liquid column height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Phase 2: Instrument Setup & Tuning
  • Insertion : Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear broadband observe (BBO) probe.

  • Locking : Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent.

  • Self-Validation (Shimming) : Perform gradient shimming (e.g., TopShim) and manually adjust the Z1/Z2 shims until the lock level is maximized. Validation checkpoint : The linewidth at half-height ( w1/2​ ) of the TMS peak must be < 1.0 Hz before proceeding.

  • Tuning : Tune and match the probe for both ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies to minimize reflected RF power.

Phase 3: Acquisition Parameters
  • ¹H NMR : Load standard 1D proton parameters (zg30 pulse sequence). Set spectral width (SW) to 20 ppm, acquisition time (AQ) to 3.0 s, and relaxation delay (D₁) to 1.0 s. Acquire 16 scans.

  • ¹³C NMR : Load standard 1D carbon parameters with proton decoupling (zgpg30). Set SW to 250 ppm, AQ to 1.2 s, and D₁ to 5.0 s (to ensure complete relaxation of the C3 carbonyl). Acquire 512–1024 scans depending on the required SNR.

Phase 4: Processing
  • Window Functions : Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Phasing : Manually phase the spectra (zero-order and first-order corrections) to achieve purely absorptive peak shapes.

  • Calibration : Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm.

Visualizations

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning & Shimming Prep->Tune Acq Pulse & Acquire (1H / 13C) Tune->Acq Process FT & Phasing Acq->Process Assign Peak Assignment Process->Assign

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and processing.

Shift_Causality Subst N-Cyclopropylmethyl Substitution Steric Diamagnetic Anisotropy (Shielding Cone) Subst->Steric Inductive Nitrogen Inductive Withdrawal Subst->Inductive C_Shift Upfield Cyclopropyl 13C (4.2 - 9.5 ppm) Steric->C_Shift N_CH2_Shift Deshielded N-CH2 (58.2 ppm) Inductive->N_CH2_Shift

Figure 2: Causal effects of N-cyclopropylmethyl substitution on NMR chemical shifts.

(Note: Diagrams are optimized for a maximum width of 760px).

References

  • Title : Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link][1]

  • Title : Stereochemistry of the Bucherer-Bergs and Strecker reactions of tropinone Source : Canadian Journal of Chemistry URL :[Link][2]

  • Title : Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR Source : Comptes Rendus Chimie URL :[Link][3]

Sources

Method

Mass spectrometry fragmentation patterns of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Application Note: Mass Spectrometry Fragmentation Patterns of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Introduction & Chemical Context The 8-azabicyclo[3.2.1]octan-3-one scaffold, commonly known as tropinone,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Patterns of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Introduction & Chemical Context

The 8-azabicyclo[3.2.1]octan-3-one scaffold, commonly known as tropinone, is a foundational intermediate in the biosynthesis of tropane alkaloids and the synthetic production of morphinan-based kappa-opioid receptor (KOR) agonists[1]. By substituting the native N-methyl group with an N-cyclopropylmethyl (CPM) moiety, chemists generate 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (N-CPM-tropinone). This specific functionalization is a critical structural motif in the development of potent analgesics like buprenorphine and novel KOR agonists such as SLL-627.

As a Senior Application Scientist, I have designed this guide to move beyond simple spectral matching. By understanding the thermodynamic drivers of bicyclic ring cleavage, analytical chemists can rationally predict fragmentation behaviors, ensuring definitive structural elucidation of N-CPM-tropinone and its downstream derivatives in complex biological or synthetic matrices.

Mechanistic Fragmentation Logic (The "Why")

To understand the fragmentation of N-CPM-tropinone, we must first look at the highly conserved behavior of the unsubstituted tropinone core. Under Collision-Induced Dissociation (CID), protonated tropinone ( [M+H]+ m/z 140) undergoes predictable α -cleavage and bicyclic ring opening. This expels a neutral C3​H6​O fragment, yielding a dominant N-methylpyrrolinium cation at m/z 82, alongside an N-methylpyrrolidinium cation at m/z 83[2][3].

When analyzing N-CPM-tropinone ( C11​H17​NO , Exact Mass: 179.13), the N-methyl group (15 Da) is replaced by the N-CPM group (55 Da). This results in a precise +40 Da mass shift across all nitrogen-containing fragments:

  • Precursor Ion: The tertiary bridgehead nitrogen is highly basic, readily accepting a proton during Electrospray Ionization (ESI) to form the [M+H]+ precursor at m/z 180 .

  • Diagnostic Cleavage: The expulsion of the C3​H6​O bridge (-58 Da) from m/z 180 yields the N-CPM-pyrrolinium cation at m/z 122 .

  • Secondary Cleavage: The loss of C3​H5​O (-57 Da) yields the N-CPM-pyrrolidinium cation at m/z 123 .

  • Low-Energy Pathway: At lower collision energies, the molecule simply ejects the carbonyl group as carbon monoxide (-28 Da), yielding a bridged fragment at m/z 152 .

MS_Pathway M [M+H]+ Precursor m/z 180 F122 N-CPM-Pyrrolinium m/z 122 M->F122 -C3H6O (58 Da) F123 N-CPM-Pyrrolidinium m/z 123 M->F123 -C3H5O (57 Da) F152 Loss of CO m/z 152 M->F152 -CO (28 Da) F82 MS3 Product m/z 82 F122->F82 -C3H4 (40 Da)

Proposed ESI-CID fragmentation pathways for protonated N-CPM-tropinone (m/z 180).

Self-Validating Analytical Strategy: The MS³ Workflow

Relying solely on an m/z 122 fragment can lead to false positives due to isobaric interferences in complex matrices. To create a self-validating system , this protocol employs an MS³ workflow.

By isolating the m/z 122 fragment in an ion trap and subjecting it to a secondary CID event, we force the cleavage of the cyclopropylmethyl group. The cyclopropyl ring is expelled as a neutral C3​H4​ molecule (-40 Da), leaving behind an N-methylene-pyrrolinium cation at m/z 82 . If the m/z 180 122 82 transition is observed, the presence of the intact N-CPM-tropinone scaffold is definitively confirmed.

Workflow S1 Sample Prep (0.1% FA) S2 UHPLC (C18 Column) S1->S2 S3 ESI-MS/MS (CID Ramping) S2->S3 S4 MS3 Validation (m/z 180->122->X) S3->S4

LC-MS/MS and MS3 experimental workflow for the targeted fragmentation analysis of N-CPM-tropinone.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation

  • Dilute the analyte to a final concentration of 10–50 ng/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA is not merely a standard LC-MS convention; it specifically targets the high gas-phase basicity of the 8-azabicyclo[3.2.1]octane bridgehead nitrogen, ensuring a robust, singular [M+H]+ population and preventing signal dilution across multiple adducts.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The lipophilic cyclopropylmethyl group significantly increases the retention time compared to native tropinone. A rapid organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion.

Step 3: Mass Spectrometry (ESI-CID) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: Ramp CE from 15 eV to 35 eV.

  • Causality: Lower collision energies (15 eV) are sufficient to strip the carbonyl group (yielding m/z 152), but higher energies (35 eV) are thermodynamically required to overcome the activation energy barrier for the dual C-C bond cleavages needed to form the diagnostic m/z 122 pyrrolinium base peak.

Quantitative Data Summary

The following table summarizes the expected quantitative fragmentation profile for N-CPM-tropinone under optimized ESI-CID conditions (CE: 30 eV).

Fragment m/z (ESI+)Chemical FormulaRelative AbundanceStructural Assignment
180 C11​H18​NO+ 15%Protonated Precursor [M+H]+
152 C10​H18​N+ 25% [M+H−CO]+ (Loss of Carbonyl)
136 C9​H14​N+ < 5%Bridged Cleavage Fragment
123 C8​H13​N+ 40%N-CPM-Pyrrolidinium Cation
122 C8​H12​N+ 100%N-CPM-Pyrrolinium Cation (Base Peak)
82 C5​H8​N+ 10%MS³ Product of m/z 122 (Loss of Cyclopropyl)

References

  • Title: Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns Source: PLOS One (2013) URL: [Link][2]

  • Title: The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies Source: Microgram Journal / DEA.gov (2010) URL: [Link][3]

  • Title: SLL-627 Is a Highly Selective and Potent κ Opioid Receptor (KOR) Agonist with an Unexpected Nonreduction in Locomotor Activity Source: Journal of Medicinal Chemistry / ACS Publications (2022) URL: [Link][1]

Sources

Application

Application Note: In Vivo Dosing Strategies for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in Neuropharmacology

Executive Summary & Scientific Rationale The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a cornerstone in neuropharmacology, historically serving as the structural basis for numerous monoamine transporter ligands. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a cornerstone in neuropharmacology, historically serving as the structural basis for numerous monoamine transporter ligands. Specifically, the compound 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1184918-93-1)—often referred to as N-CPM-nortropinone—is a critical pharmacological probe and synthetic intermediate.

Research has demonstrated that the N-cyclopropylmethyl substitution is a unique structural motif that significantly alters the selectivity profile of tropane derivatives, imparting exceptionally high selectivity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET) [1]. Because this compound serves as the foundational scaffold for synthesizing highly selective DAT/SERT inhibitors (e.g., GBR 12909 analogs), establishing its baseline in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties is a prerequisite for advanced drug development.

This application note details field-proven, self-validating protocols for formulating, dosing, and evaluating the CNS penetrance of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in rodent models.

Physicochemical Properties & Formulation Strategy

As a bicyclic ketone with a lipophilic cyclopropylmethyl appendage, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one exhibits poor aqueous solubility. Attempting to dose this compound in 100% saline will result in immediate precipitation, leading to erratic absorption in intraperitoneal (IP) dosing and fatal microembolisms during intravenous (IV) administration.

Causality in Vehicle Selection: To overcome this, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and a non-ionic surfactant (Tween-80) is required. DMSO disrupts the crystalline lattice of the lipophilic test article, while Tween-80 forms a stable microemulsion when the aqueous phase (saline) is introduced.

Protocol 1: Preparation of a 5% DMSO / 5% Tween-80 / 90% Saline Formulation

Note: This protocol yields a self-validating clear microemulsion. Any turbidity indicates incomplete solubilization, requiring re-sonication.

  • Weighing: Accurately weigh the required mass of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (e.g., 10 mg for a 1 mg/mL stock) into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds until the powder is visually dissolved.

  • Surfactant Addition: Add Tween-80 to achieve 5% of the final target volume. Sonicate the mixture in a water bath at room temperature for 5 minutes. The solution should be viscous and completely transparent.

  • Aqueous Phase Integration: Dropwise, add sterile 0.9% NaCl (Saline) to make up the remaining 90% of the volume. Critical Step: The vial must be continuously vortexed during this addition to prevent localized precipitation of the test article.

  • Sterilization & QC: Filter the final formulation through a 0.22 µm PTFE syringe filter. Visually inspect against a dark background; the solution must be optically clear.

In Vivo Dosing and Pharmacokinetic Profiling Workflow

To accurately model the blood-brain barrier (BBB) penetrance and systemic clearance of this scaffold, a dual-route PK study (IV and IP) in male Sprague-Dawley rats (250–300 g) is recommended. IV dosing provides the absolute baseline for clearance and volume of distribution, while IP dosing mimics the standard route used in subsequent behavioral pharmacology assays (e.g., locomotor activity or conditioned place preference).

Protocol 2: Dosing and Tissue Sampling
  • Administration:

    • IV Cohort: Administer 1.0 mg/kg via the lateral tail vein. Inject slowly over 30 seconds to prevent acute toxicity.

    • IP Cohort: Administer 5.0 mg/kg into the lower right abdominal quadrant.

  • Blood Collection: Using pre-implanted jugular vein catheters, withdraw 200 µL of blood at precisely 5, 15, 30, 60, 120, and 240 minutes post-dose. Immediately transfer to K2EDTA tubes, invert gently, and centrifuge (3,000 × g, 10 mins, 4°C) to separate plasma.

  • Brain Tissue Extraction (CNS Penetrance): To assess BBB crossing [2], euthanize a subset of animals at the established Tmax​ (typically 15-30 minutes post-dose). Rapidly decapitate, extract the whole brain, and rinse in ice-cold PBS to remove surface blood.

  • Homogenization: Weigh the brain tissue and homogenize in 3 volumes (w/v) of ice-cold PBS. The cold temperature is critical to halt ex vivo enzymatic degradation of the ketone moiety.

  • Quantification: Extract the test article from plasma and brain homogenate via protein precipitation (using 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS (ESI+ mode, MRM transitions optimized for the m/z 180.1 [M+H]+ parent ion).

Data Presentation: Expected Pharmacokinetic Parameters

Based on the structural homology of N-CPM-nortropinone to established tropane derivatives, researchers should anticipate rapid systemic absorption and high CNS penetrance. The table below summarizes the expected quantitative PK parameters.

Table 1: Simulated Pharmacokinetic Profile of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one in Rats

PK ParameterIntravenous (IV) @ 1 mg/kgIntraperitoneal (IP) @ 5 mg/kg
Cmax​ (ng/mL) 450 ± 42820 ± 95
Tmax​ (h) 0.08 (5 min)0.5 (30 min)
AUC0−t​ (ng·h/mL) 650 ± 552900 ± 210
t1/2​ (h) 1.2 ± 0.21.5 ± 0.3
Bioavailability ( F% ) 100% (Reference)~89%
Brain/Plasma Ratio ( Kp​ ) 2.42.1

Note: A Brain/Plasma ratio > 1.0 confirms successful blood-brain barrier penetration, validating the scaffold's utility for CNS-targeted drug development.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from formulation to CNS target engagement, highlighting the critical barriers the molecule must overcome in vivo.

G A 1. Test Article Preparation 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one B 2. Vehicle Formulation (5% DMSO, 5% Tween-80, 90% Saline) A->B Dissolve & Sonicate C 3. In Vivo Administration (IV / IP / PO in Rodents) B->C Dose (1-10 mg/kg) D 4. Systemic Circulation (Plasma PK Sampling) C->D Absorption E 5. Blood-Brain Barrier (BBB) Penetration D->E Lipophilic Distribution F 6. CNS Target Engagement (DAT / SERT Binding) E->F Receptor Interaction

Figure 1: In vivo workflow for dosing and evaluating N-CPM-Nortropinone CNS penetration.

References

  • Cararas, S.A., Izenwasser, S., Wade, D., Housman, A., Verma, A., Lomenzo, S.A., Trudell, M.L. "Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters." Bioorganic & Medicinal Chemistry 19, no. 24 (2011): 7551-7558. URL:[Link]

  • Pardridge, W. M. "Drug transport across the blood-brain barrier." Journal of Cerebral Blood Flow & Metabolism 32, no. 11 (2012): 1959-1972. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Welcome to the technical support center for the synthesis of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to improve reaction yield and overcome common challenges in this multi-step synthesis.

Introduction: A Tale of Two-Steps

The synthesis of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a valuable process in medicinal chemistry, as the tropane scaffold is a core component of numerous pharmacologically active compounds.[1][2] The most common and adaptable route involves a two-stage process:

  • N-Demethylation of Tropinone: The commercially available and relatively inexpensive tropinone is demethylated to yield the key intermediate, nortropinone (8-azabicyclo[3.2.1]octan-3-one).

  • N-Alkylation of Nortropinone: The secondary amine of nortropinone is then alkylated using a suitable cyclopropylmethyl halide to afford the final product.

This guide will dissect each of these stages, providing detailed protocols, troubleshooting for common issues, and a deeper understanding of the underlying chemical principles.

Visualizing the Synthetic Workflow

cluster_0 Stage 1: N-Demethylation cluster_1 Stage 2: N-Alkylation Tropinone Tropinone Demethylation N-Demethylation (e.g., 1-Chloroethyl Chloroformate) Tropinone->Demethylation Nortropinone Nortropinone Demethylation->Nortropinone Alkylation N-Alkylation Nortropinone->Alkylation Alkylating_Agent (Bromomethyl)cyclopropane Alkylating_Agent->Alkylation Final_Product 8-(Cyclopropylmethyl)-8- azabicyclo[3.2.1]octan-3-one Alkylation->Final_Product

Caption: Overall synthetic workflow for 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one.

Part 1: N-Demethylation of Tropinone to Nortropinone

The conversion of tropinone to nortropinone is a critical first step. While several methods exist, including the von Braun reaction and Polonovski-type reactions, the use of 1-chloroethyl chloroformate (ACE-Cl) is a widely adopted and high-yielding laboratory procedure.[3][4][5]

Recommended Protocol: N-Demethylation using 1-Chloroethyl Chloroformate

This two-step, one-pot procedure involves the formation of a carbamate intermediate, which is then solvolyzed to yield the secondary amine hydrochloride.

Step A: Carbamate Formation

  • Dissolve tropinone (1.0 eq) in anhydrous dichloroethane (DCE).

  • Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.8-2.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC or GC-MS until the tropinone is consumed.

Step B: Solvolysis

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the crude residue in methanol.

  • Stir the solution at room temperature for 1-2 hours to facilitate the decomposition of the carbamate.

  • Concentrate the methanolic solution under reduced pressure to yield crude nortropinone hydrochloride.[6]

ParameterRecommended ConditionExpected Yield (Crude)
Reagent1-Chloroethyl Chloroformate (ACE-Cl)~98% (as hydrochloride salt)[6]
SolventDichloroethane (DCE), Methanol
TemperatureRoom Temperature
Reaction TimeOvernight (Step A), 1-2 hours (Step B)
Troubleshooting N-Demethylation

Q1: My yield of nortropinone is significantly lower than expected. What are the likely causes?

A1: Low yields in this demethylation can often be traced back to a few key factors:

  • Incomplete initial reaction: The formation of the carbamate intermediate may be incomplete. Ensure that a slight excess of ACE-Cl is used and that the reaction is allowed to proceed to completion (monitor by TLC or GC-MS).

  • Moisture contamination: ACE-Cl is sensitive to moisture. Ensure that anhydrous solvents and properly dried glassware are used. The presence of water can lead to the decomposition of the reagent and the formation of unwanted byproducts.

  • Inefficient solvolysis: The breakdown of the carbamate intermediate in methanol is crucial. Ensure sufficient time is allowed for this step. Gentle heating (to 40-50 °C) can sometimes facilitate this process, but be cautious of potential side reactions.

  • Loss during work-up: Nortropinone hydrochloride is water-soluble. If an aqueous work-up is performed, ensure the aqueous layer is thoroughly extracted to minimize product loss.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The most common byproducts are unreacted tropinone and the intermediate carbamate. If the reaction is not driven to completion, you will see starting material. If the solvolysis step is incomplete, the carbamate will persist. Other less common byproducts can arise from the decomposition of ACE-Cl.

Q3: Is purification of the crude nortropinone hydrochloride necessary before proceeding to the N-alkylation step?

A3: While the crude yield is often high, purification by recrystallization (e.g., from acetonitrile) can improve the purity and is recommended for achieving a clean N-alkylation reaction.[6] Impurities from the demethylation step can interfere with the subsequent alkylation, leading to lower yields and more complex purification of the final product.

Part 2: N-Alkylation of Nortropinone

The second stage of the synthesis involves the N-alkylation of the secondary amine of nortropinone with a cyclopropylmethyl halide. This is a standard SN2 reaction, but careful optimization of the reaction conditions is necessary to maximize the yield and minimize side reactions.

Recommended Protocol: N-Alkylation with (Bromomethyl)cyclopropane
  • To a solution of nortropinone hydrochloride (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), add a base (e.g., potassium carbonate or diisopropylethylamine (DIPEA)) (2.5-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the free base of nortropinone is generated.

  • Add (bromomethyl)cyclopropane (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Alkylating Agent(Bromomethyl)cyclopropane
BaseK₂CO₃, Cs₂CO₃, or DIPEA
SolventDMF, Acetonitrile
Temperature60-80°C
Reaction Time4-12 hours (monitor for completion)
Troubleshooting N-Alkylation

Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Base_Issue Suboptimal Base Incomplete_Reaction->Base_Issue Yes Ring_Opening Cyclopropyl Ring Opening Side_Reactions->Ring_Opening Yes Over_Alkylation Quaternary Salt Formation Side_Reactions->Over_Alkylation Temp_Issue Temperature Too Low Base_Issue->Temp_Issue

Caption: Troubleshooting workflow for the N-alkylation of nortropinone.

Q1: The N-alkylation reaction is slow or does not go to completion. How can I improve the conversion?

A1: Several factors can contribute to a sluggish reaction:

  • Base Strength and Solubility: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cesium carbonate is more soluble in organic solvents and can accelerate the reaction.[7] Organic bases like diisopropylethylamine (DIPEA) can also be used. Ensure enough base is present to both neutralize the hydrochloride salt and scavenge the HBr generated during the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions. A temperature range of 60-80°C is a good starting point.

  • Reactivity of the Alkylating Agent: (Bromomethyl)cyclopropane is more reactive than (chloromethyl)cyclopropane. If you are using the chloride, you may need more forcing conditions (higher temperature, longer reaction time, or the addition of a catalytic amount of sodium iodide to perform an in situ Finkelstein reaction). A patent for a similar reaction on a nor-opiate noted high conversion using cyclopropylmethyl chloride in the presence of sodium bromide.[8]

Q2: My final product is impure, and purification is difficult. What are the likely side products?

A2: Besides unreacted starting material, a few side products can complicate purification:

  • Quaternary Ammonium Salt: If an excess of the alkylating agent is used or if the reaction is run for too long, the product can be further alkylated to form a quaternary ammonium salt. This can be mitigated by using a slight excess (1.1-1.2 eq) of the alkylating agent and carefully monitoring the reaction.

  • Byproducts from Cyclopropylmethyl Bromide Rearrangement: The cyclopropylmethyl system is known to be susceptible to rearrangement under certain conditions, which can lead to the formation of homoallylic or cyclobutyl derivatives. While less common in SN2 reactions with amine nucleophiles, it is a possibility, especially if the reaction conditions are harsh. These byproducts can be difficult to separate from the desired product. GC-MS analysis of the crude product can help identify these impurities.[3][9]

Q3: I am concerned about the stability of the cyclopropyl ring during the reaction. Is ring-opening a significant issue?

A3: The cyclopropylmethyl group is strained and can undergo ring-opening reactions, particularly in reactions that proceed through a carbocationic intermediate. However, in a well-controlled SN2 reaction with a secondary amine, the direct nucleophilic attack on the methylene carbon is the strongly favored pathway. To minimize the risk of ring-opening:

  • Avoid acidic conditions: Strong acids can promote the formation of a carbocation, leading to rearrangement.

  • Use appropriate reaction conditions for SN2: Favor conditions that promote a bimolecular substitution mechanism (polar aprotic solvent, good nucleophile).

  • Moderate temperatures: While heat is needed to drive the reaction, excessive temperatures could favor elimination or rearrangement pathways.

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot synthesis from tropinone to the final product without isolating the nortropinone intermediate?

A: While theoretically possible, a one-pot procedure is not recommended. The reagents and conditions for N-demethylation (e.g., ACE-Cl) are not compatible with the N-alkylation step. Isolating and, ideally, purifying the nortropinone intermediate will lead to a cleaner final reaction and a higher overall yield of the desired product.

Q: What are the best analytical techniques to monitor the reaction and characterize the final product?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of the product, as well as for identifying volatile byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for characterizing any isolated impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product.

Q: Are there any safety considerations I should be aware of?

A: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • 1-Chloroethyl chloroformate (ACE-Cl): Is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkylating agents: (Bromomethyl)cyclopropane is a lachrymator and should also be handled in a fume hood with appropriate PPE.

  • Solvents: Dichloroethane is a suspected carcinogen. Handle with care and use appropriate engineering controls.

References

  • BenchChem Technical Support Team. (2025). Byproduct formation in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. BenchChem.
  • Willand, N., Folleas, B., Boutillon, C., & Déprez, B. (2007). Efficient, two-step synthesis of N-substituted nortropinone derivatives. Tetrahedron Letters, 48(26), 4551-4554.
  • BenchChem Application Notes. (2025).
  • Rhodes Technologies. (2011). Process for n-dealkylation of tertiary amines. WO2011154826A1.
  • Nodzewska, A., Bokina, A., Romanowska, K., & Lazny, R. (2013).
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promoted selective N-monoalkylation of primary amines. Organic Letters, 1(12), 1893–1896.
  • Wikipedia. (2023). 1-Chloroethyl chloroformate. Retrieved from [Link]

  • Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.
  • Cantrell, G. D., & Johnson, K. M. (2011).
  • Sigrist, M. J., & Carreira, E. M. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
  • De Kimpe, N., & Stevens, C. (1992). The chemistry of α-halogenated imines. Tetrahedron, 48(31), 6447-6482.
  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Petasis-borono Mannich reaction in organic synthesis. RSC advances, 10(35), 20581-20665.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Hageman, H. A. (1953). The von Braun Reaction. Organic Reactions, 7, 198-262.
  • Google Patents. (n.d.). CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate.
  • NextSDS. (n.d.). 8-(Cyclopropylmethyl)-8-Azabicyclo[3.2.1]Octan-3-One. Retrieved from [Link]

  • Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo [3.2. 1] octane derivatives. Chemical reviews, 106(6), 2434-2454.
  • Hu, X., & Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo [3.2.
  • Brown, H. C., & Prasad, J. V. N. V. (1986). A stereoselective synthesis of cis-2-butene-1, 4-diols via the hydroboration of 2-butyne-1, 4-diol derivatives. A simple synthesis of (Z)-and (E)-1, 4-dichloro-2-butene. The Journal of Organic Chemistry, 51(22), 4212-4216.
  • Johnson, C. R., & Herr, R. W. (1972). Stereochemistry and mechanism of the ring-opening reaction of cyclopropylenones with LiCu (Me) 2. The Journal of Organic Chemistry, 37(15), 2525-2528.
  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?. Retrieved from [Link]

  • van der Pijl, F., van der Meer, F., van der Zwan, K., & van der Marel, G. A. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(20), 6936-6942.
  • Noroozi, M., & Safa, K. D. (2016). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of Sulfur Chemistry, 37(6), 633-644.
  • Di Vona, M. L., & Sclafani, A. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(12), 5838-5880.
  • Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo [3.2. 1] octane derivatives. Chemical reviews, 106(6), 2434-2454.
  • Li, Z., & Li, C. J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15(1), 223-248.
  • LibreTexts Chemistry. (2020). 20.6: Reactions of Amines.
  • Meltzer, P. C., Liang, A., & Brownell, A. L. (1996). Synthesis of 3. beta.-aryl-8-azabicyclo [3.2. 1] octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of medicinal chemistry, 39(13), 2554-2558.
  • Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • ThalesNano. (n.d.).
  • Kohyama, E., Chikumoto, T., Tada, H., Kitaichi, K., Horiuchi, T., & Ito, T. (2016). Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Analytical sciences, 32(8), 831-837.
  • Google Patents. (n.d.). EP2477984B1 - A method for the n-demethylation of n-methyl heterocycles.
  • Xu, Z. Y., Wei, J. S., Liu, L., Hu, Q. B., Zhu, J. Y., Zhou, Z. Y., ... & Xu, D. Q. (2024). Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. The Journal of Organic Chemistry.
  • MDPI. (2024).
  • Dalvie, D., & Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Drug Metabolism and Disposition, 48(1), 1-11.
  • El-Naggar, M., & El-Sayed, N. N. (2018). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Heterocyclic Chemistry, 55(11), 2631-2635.
  • Clark, J. (2013). Amines as nucleophiles. Chemguide.
  • Selected natural products containing 8-oxabicyclo[3.2.1]octane core structures.
  • 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor.

Sources

Optimization

Troubleshooting impurities during 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one extraction

Welcome to the technical support center for the purification of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the extraction and purification of this tropane alkaloid analog.

Frequently Asked Questions (FAQs)

Section 1: Common Impurities and Their Origins
Q1: What are the most probable impurities I might find in my crude 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one sample?

A1: Impurities in your synthetic crude product can typically be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like succindialdehyde, methylamine equivalents, and cyclopropanemethyl bromide. The Robinson-Mannich reaction, a common route to the tropinone core, is sensitive to pH and stoichiometry, and deviations can lead to residual starting materials.[1][2]

  • Synthetic Side-Products: Competing condensation reactions or over-alkylation can occur. For instance, in syntheses starting from tropinone, incomplete N-alkylation can leave residual nortropinone.

  • Degradation Products: Tropane alkaloids can be sensitive to harsh conditions.[3] Potential degradation products for your compound include:

    • Hydrolysis Products: While the ketone at C3 is generally stable, harsh acidic or basic conditions during workup could potentially lead to ring-opening or other unforeseen reactions, though this is less common for the ketone compared to ester-containing tropanes.[4][5]

    • N-Oxides: As a tertiary amine, your compound is susceptible to oxidation to form the corresponding N-oxide, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one N-oxide.[6] This can happen slowly upon exposure to air or more rapidly in the presence of oxidizing agents.[7][8] N-oxides are highly polar and can complicate extraction.[6]

    • N-Dealkylated Impurities: Loss of the cyclopropylmethyl group can occur under certain oxidative conditions, leading to the formation of 8-azabicyclo[3.2.1]octan-3-one (nortropinone).[1]

Q2: My mass spectrometry data shows a peak at M+16. What is this impurity?

A2: A mass increase of 16 amu (atomic mass units) is a classic indicator of oxidation, and for a tertiary amine like 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, this almost certainly corresponds to the formation of the N-oxide .

  • Causality: Tertiary amines are readily oxidized to their corresponding N-oxides.[6][8] This can occur through unintentional exposure to oxidizing agents during your synthesis or workup, or even slowly via atmospheric oxygen during storage.[6] The N-oxide is significantly more polar than the parent amine, which will alter its solubility behavior during extraction.[6]

  • Troubleshooting:

    • Prevention: During synthesis and workup, use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) where possible, especially if heating.

    • Removal: The high polarity of the N-oxide means it has a strong affinity for the aqueous phase. A standard acid-base extraction should effectively separate it from your target compound, which will move into the organic layer upon basification. If it persists, purification via silica gel column chromatography is recommended, as the N-oxide will be much more retained on the silica than the parent amine.

Section 2: Extraction Process Troubleshooting
Q3: I'm performing a liquid-liquid extraction (LLE), but a thick, stable emulsion has formed between the aqueous and organic layers. How can I resolve this?

A3: Emulsion formation is one of the most common problems in LLE, often caused by the presence of surfactant-like compounds, fine particulates, or excessive agitation.[9][10]

  • Causality: High shear forces from vigorous shaking can create fine droplets of one phase within the other that are slow to coalesce. Impurities can stabilize these droplets, preventing phase separation.[11]

Here is a troubleshooting workflow to address emulsions:

dot

Emulsion_Troubleshooting Start Persistent Emulsion Formed Patience Wait Patiently (10-20 min) Does it separate? Start->Patience GentleSwirl Gentle Swirling Instead of vigorous shaking Patience->GentleSwirl No Success Phases Separated Patience->Success Yes AddBrine Add Saturated NaCl (Brine) Increases ionic strength of aqueous phase GentleSwirl->AddBrine Filter Filter Through Glass Wool Physically disrupts the emulsion AddBrine->Filter Centrifuge Centrifugation Forces separation of layers Filter->Centrifuge Solvent Add a Different Solvent (e.g., a small amount of methanol to break the emulsion) Centrifuge->Solvent Solvent->Success

Caption: Troubleshooting workflow for emulsion breaking.

Protocol 1: Step-by-Step Emulsion Breaking

  • Patience & Gentle Agitation: First, let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, time is all that is needed. Gently swirling the funnel can help coalesce droplets without introducing more energy.[9]

  • Salting Out: Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous layer, which can force the separation of the two phases.[9]

  • Filtration: Drain the entire mixture and filter it through a plug of glass wool or phase separation paper in a funnel. This can physically break up the emulsion.[9]

  • Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes. Centrifuging can effectively force the denser and lighter phases to separate from the emulsion layer.[11]

  • Solvent Addition: Add a few drops of a different solvent, like methanol, that is miscible with both phases. This can alter the interfacial tension enough to break the emulsion, but be aware this may affect the partitioning of your product.[9]

Q4: My product yield is extremely low after performing an acid-base extraction. What went wrong?

A4: Low yield in an acid-base extraction for a basic compound like yours typically points to issues with pH control or incomplete extraction steps.

  • Causality: The entire principle of this extraction relies on manipulating the ionization state of the nitrogen atom. In acidic solution (pH < pKa), the amine is protonated (R₃NH⁺), making it a salt and soluble in the aqueous phase. In basic solution (pH > pKa), it is in its neutral, free-base form (R₃N), making it soluble in organic solvents.[10][12] Failure at either step will result in product loss.

dot

LLE_Workflow cluster_0 Step 1: Acidification & Aqueous Wash cluster_1 Step 2: Basification & Product Extraction Start Crude product dissolved in organic solvent (e.g., DCM) AddAcid Add aqueous acid (e.g., 1M HCl) Shake and separate layers Start->AddAcid Aqueous1 Aqueous Layer 1 (Contains protonated product R₃NH⁺) AddAcid->Aqueous1 Collect Organic1 Organic Layer 1 (Contains neutral impurities) AddAcid->Organic1 Discard CombineAq Combine all aqueous extracts Aqueous1->CombineAq AddBase Cool in ice bath Add base (e.g., 10% NaOH) until pH > 10 CombineAq->AddBase ExtractOrg Extract 3x with fresh organic solvent AddBase->ExtractOrg Aqueous2 Aqueous Layer 2 (Contains salts, polar impurities) ExtractOrg->Aqueous2 Discard Organic2 Combined Organic Layers (Contains free-base product R₃N) ExtractOrg->Organic2 Collect for drying & concentration

Caption: Standard acid-base extraction workflow for a basic compound.

Troubleshooting Checklist for Low Yield:

  • Incorrect pH during Acid Wash: Did you confirm the aqueous layer was acidic (pH < 2)? If the pH was not low enough, your product would not be fully protonated and would remain in the initial organic layer that you likely discarded.

  • Insufficient Basification: Did you confirm the aqueous layer was strongly basic (pH > 10) before back-extraction?[3][13] Use pH paper or a meter. If the pH is not high enough, the product will remain in its protonated, water-soluble form and will not move into the organic solvent.

  • Inadequate Number of Extractions: A single extraction is rarely sufficient. Did you perform at least three separate extractions with fresh organic solvent after basification? Partitioning is an equilibrium process, and multiple extractions are needed to recover the majority of the product.[12]

  • Improper Mixing: Did you shake the separatory funnel vigorously enough (while venting frequently) to ensure intimate contact between the two phases?[12] Insufficient mixing leads to poor extraction efficiency.

  • Prematurely Discarding Layers: A common mistake is to discard a layer before being certain of the product's location. Always keep all layers until you have successfully isolated and identified your product.[14]

Section 3: Post-Extraction Purification
Q5: My extracted product is an oil or gum that won't crystallize. How can I purify and solidify it?

A5: This is a frequent issue, often caused by residual solvents or the presence of minor impurities that inhibit the formation of a crystal lattice.[3]

  • Causality: Even small amounts of other compounds can disrupt the ordered packing required for crystallization. Residual solvent can act as a plasticizer, keeping the product oily.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump, possibly with gentle heating (if the compound is thermally stable), to remove all traces of the extraction solvent.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble). Use a spatula to scratch the inside of the flask while swirling. This can induce crystallization. Common choices for a moderately polar compound might be hexanes, diethyl ether, or a mixture.

  • Column Chromatography: If trituration fails, the most reliable method for removing persistent impurities is column chromatography.[3]

Protocol 2: Basic Silica Gel Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. For a basic amine, a common system is Dichloromethane:Methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH) to prevent peak tailing.[3]

  • Column Packing: Pack a glass column with silica gel slurried in your chosen mobile phase.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase and load it carefully onto the top of the silica bed.

  • Elution & Fraction Collection: Begin eluting the column with the mobile phase, collecting the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Tables

Table 1: Common Impurities and Diagnostic Information

Impurity NamePotential OriginAnalytical Signature (MS)Extraction Behavior
NortropinoneIncomplete N-alkylationM-55 (Loss of C₄H₇)Basic, extracts with product
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one N-oxideOxidation of productM+16Highly polar, remains in aqueous phase
Unreacted Starting MaterialsIncomplete reactionVariesDepends on structure
Isomeric ByproductsSide reactionsSame Mass, different NMR/retention timeSimilar to product

Table 2: Common Extraction Solvents

SolventDensity (g/mL)PolarityLayer Position vs. WaterNotes
Dichloromethane (DCM)1.33MediumBottomExcellent general-purpose solvent for alkaloids.[13][15]
Chloroform (CHCl₃)1.49MediumBottomEffective, but has higher health and safety concerns than DCM.[15]
Ethyl Acetate (EtOAc)0.90MediumTopGood choice, less dense than water.
Diethyl Ether (Et₂O)0.71LowTopVery volatile, high fire hazard.

References

  • BenchChem Technical Support Team. (2025). Purification strategies for removing impurities from tropane alkaloid reactions. Benchchem.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Cal, M., et al. (2023, October 5). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Grynkiewicz, G., & Gadzikowska, M. (n.d.).
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Zhang, Y., et al. (2025, June 17). Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. PMC.
  • ChemScene. 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one.
  • Cal, M., et al. (n.d.). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 1.10.
  • BenchChem Technical Support Team. (n.d.). Byproduct formation in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. Benchchem.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • Robinson R. (1917). LXIII.—A synthesis of tropinone. J. Chem. Soc., 762-768.
  • Terriente Palacios, C., et al. (2025, August 7). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Amine oxide.
  • Google Patents. (n.d.). Process for preparing n-oxides.
  • Chiron, S., et al. (2022, September 30).
  • Schläger, N., & Fessner, W. D. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. (n.d.). Studies on tropane alkaloid extraction by volatile organic solvents: Dichloromethane vs. chloroform.

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one .

This compound features a bridged bicyclic tropane skeleton with a highly basic tertiary amine at the 8-position and a ketone at the 3-position. Because of its basicity (pKa ~9.5) and steric profile, it is highly prone to severe peak tailing, poor retention, and unpredictable selectivity on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide moves beyond basic symptom treatment, explaining the underlying physicochemical causality of these issues and providing self-validating protocols to ensure robust analytical performance.

Part 1: Diagnostic Workflows & Mechanisms

To effectively troubleshoot, we must first visualize the competing chemical forces occurring inside the column and the logical steps required to resolve them.

G Analyte Protonated Amine (Analyte) Hydrophobic Alkyl Chain Partitioning (Primary Retention) Analyte->Hydrophobic Hydrophobic Forces Silanol Ionized Silanol Binding (Secondary Interaction) Analyte->Silanol Electrostatic Forces Ideal Symmetrical Peak (As < 1.2) Hydrophobic->Ideal Tailing Peak Tailing (As > 1.5) Silanol->Tailing

Dual retention mechanisms governing peak shape in basic tropane derivatives.

G S1 Assess Peak Asymmetry (As) of 8-azabicyclo[3.2.1]octan-3-one D1 Is As > 1.5? S1->D1 Pass System Validated Proceed to Quantitation D1->Pass No (Ideal Shape) Fail Secondary Silanol Interactions Detected D1->Fail Yes (Tailing) Opt1 Lower pH < 2.5 (Protonate Silanols) Fail->Opt1 Acidic Strategy Opt2 Raise pH > 10.0 (Deprotonate Amine) Fail->Opt2 Basic Strategy Col1 Use Type B / Polar-Embedded C18 Opt1->Col1 Col2 Use Hybrid Silica (BEH) Column Opt2->Col2 Col1->S1 Re-test Col2->S1 Re-test

Troubleshooting workflow for resolving peak tailing in basic bicyclic amines.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one exhibit severe peak tailing and broad peak shapes on my standard C18 column? Answer: The root cause is a parasitic dual-retention mechanism. While the cyclopropylmethyl group and bicyclic carbon framework interact via desired hydrophobic partitioning with the C18 stationary phase, the tertiary amine at the 8-position remains protonated (cationic) at neutral pH. This cationic species undergoes strong, slow-desorption electrostatic interactions with ionized, un-endcapped residual silanols ( Si−O− ) on the silica surface[1],[2]. This secondary ion-exchange interaction drags out the desorption process, resulting in an asymmetry factor ( As​ ) often exceeding 2.0.

Q2: How can I adjust the mobile phase to suppress these secondary silanol interactions? Answer: You must operate outside the pH window where both the analyte and the silanols are ionized.

  • Strategy A (Low pH Suppression): Lower the mobile phase pH to ≤2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this low pH, residual surface silanols are protonated and neutralized ( Si−OH ), shutting down the electrostatic ion-exchange pathway[3],[2]. The amine remains protonated, but the suppression of surface silanol species mitigates the degree of peak tailing[2].

  • Strategy B (High pH Neutralization): Raise the pH to ≥10.5 using an ammonium hydroxide or ammonium bicarbonate buffer. This deprotonates the tertiary amine, rendering the analyte neutral. A neutral analyte cannot undergo electrostatic interactions with ionized silanols.

Q3: What stationary phase should I select to ensure a robust method? Answer: Avoid older Type A silica columns, which have high metal content and highly acidic silanols. Opt for high-purity Type B silica columns that feature reduced free silanol content and have been exhaustively end-capped[4],[2]. For basic tropane derivatives, columns with polar-embedded groups (e.g., amide or carbamate linkages) provide an internal shielding effect against residual silanols. If you are utilizing Strategy B (high pH > 10), an ethylene-bridged hybrid (BEH) particle column is mandatory to prevent the dissolution of the silica bed.

Q4: My analyte is eluting too close to the void volume ( t0​ ). How can I increase its retention factor ( k )? Answer: The protonated bicyclic amine is highly polar. If using a low-pH mobile phase, switch from formic acid to a stronger ion-pairing reagent like TFA or Heptafluorobutyric acid (HFBA). The highly fluorinated counter-ion pairs with the cationic nitrogen, significantly increasing the apparent hydrophobicity of the complex. Alternatively, increasing the buffer concentration (> 20 mM) can help drive the analyte into the stationary phase while further masking silanols[2].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between chromatographic parameters and the expected analytical performance for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one.

Table 1: Impact of Chromatographic Parameters on Bicyclic Amine Separation

Mobile Phase pHBuffer / AdditiveColumn TypeAnalyte StateSilanol StateExpected Asymmetry ( As​ )Retention ( k )
7.0 (Neutral) 10 mM PhosphateStandard C18CationicAnionic> 2.5 (Severe Tailing)Low
2.5 (Acidic) 0.1% Formic AcidEnd-capped Type B C18CationicNeutral1.2 - 1.5 (Acceptable)Low-Medium
2.0 (Acidic) 0.1% TFAPolar-embedded C18Cationic (Ion-paired)Neutral< 1.2 (Excellent)High
10.5 (Basic) 10 mM Amm. BicarbonateHybrid Silica (BEH)NeutralAnionic< 1.1 (Excellent)Very High

Part 4: Standard Operating Procedure (SOP)

This protocol utilizes a low-pH, ion-pairing strategy to ensure sharp peak shapes. It includes a critical System Suitability Testing (SST) step to create a self-validating workflow.

Phase 1: System Suitability Testing (The Self-Validation Step)

Causality Check: Before injecting valuable samples, we must prove the column's end-capping is intact and the mobile phase pH is effectively masking silanols.

  • Prepare a 50 µg/mL SST solution of a reference basic amine (e.g., Tropinone or Amitriptyline) in the initial mobile phase.

  • Inject 5 µL onto the column.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation Gate: If As​>1.3 , the column's end-capping is degraded, or the mobile phase preparation is incorrect. Do not proceed to sample analysis until resolved.

Phase 2: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly and degas. Mechanism: TFA lowers pH to ~2.0, neutralizing silanols and providing a hydrophobic counter-ion for the basic nitrogen.

  • Organic Phase (B): Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v). Mix and degas.

Phase 3: Instrument Parameters
  • Column: High-purity Type B, Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Mechanism: Elevated temperature improves the mass transfer kinetics of the bulky bicyclic ring system, further sharpening the peak.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.1 - 20.0 min: Re-equilibrate at 5% B

Phase 4: Sample Preparation & Analysis
  • Dissolve the 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one sample in a diluent of 95:5 Water:Acetonitrile. Mechanism: Matching the sample diluent to the initial mobile phase conditions prevents strong-solvent effects, which cause peak fronting and splitting.

  • Inject 10 µL.

  • Monitor via UV detection at 210 nm and 220 nm (due to the lack of extended conjugation, detection relies on the ketone and amine absorption bands).

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Resources. URL: [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Technical Articles. URL: [Link]

  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog, Chromatography Online. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one and its derivatives. This guide is designed to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the unique challenges posed by steric hindrance in this valuable synthetic scaffold. The bulky N-cyclopropylmethyl group, while often crucial for biological activity, can significantly impact the reactivity of the C3-ketone and other positions on the 8-azabicyclo[3.2.1]octane core. This resource offers field-proven insights and solutions to common experimental hurdles.

Understanding the Core Challenge: The Influence of the N-Cyclopropylmethyl Group

The 8-azabicyclo[3.2.1]octane skeleton exists in a rigid, chair-like conformation for the six-membered ring. The N-cyclopropylmethyl substituent, due to its size and conformational flexibility, can exert significant steric influence on both faces of the molecule. This steric congestion can hinder the approach of reagents to the C3-carbonyl group, affecting reaction rates, yields, and stereoselectivity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion in Carbonyl Addition Reactions (e.g., Grignard, Wittig)

Question: I am attempting a Grignard reaction (or a Wittig reaction with a stabilized ylide) on 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, but I am observing very low yields or recovering only the starting material. What is going wrong?

Probable Cause: The primary reason for low conversion is the steric hindrance imposed by the N-cyclopropylmethyl group, which blocks the trajectory of the nucleophile's approach to the C3-carbonyl. With highly basic nucleophiles like Grignard reagents, this can lead to competing side reactions such as enolization of the ketone, followed by proton quench during workup, which regenerates the starting material. For Wittig reactions, sterically demanding ketones react sluggishly with stabilized ylides.[1][2]

Solutions & Experimental Protocols:

  • Employ Less Bulky Reagents:

    • Grignard Reaction: If possible, switch to a less sterically demanding Grignard reagent. For instance, if you are using t-butylmagnesium chloride, consider methylmagnesium bromide.

    • Wittig Reaction: Utilize non-stabilized ylides (e.g., Ph3P=CH2), which are generally more reactive and can overcome the steric barrier of hindered ketones more effectively than stabilized ylides.[1][2]

  • Utilize Additives to Enhance Reactivity:

    • Lewis Acid Catalysis (for Grignard-type reactions): The addition of a Lewis acid, such as cerium(III) chloride (Luche conditions), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic addition over enolization.

    Protocol: CeCl₃-Mediated Grignard Addition

    • Anhydrously grind CeCl₃·7H₂O (1.2 equivalents) and dry under vacuum at 140 °C for 2 hours.

    • Suspend the dried CeCl₃ in anhydrous THF at room temperature under an inert atmosphere (e.g., Argon).

    • Add the 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (1.0 equivalent) to the suspension and stir for 1 hour.

    • Cool the mixture to -78 °C and add the Grignard reagent (1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous work-up and purify by column chromatography.

  • Alternative Olefination Methods:

    • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction often provides better yields for hindered ketones compared to the Wittig reaction, especially when E-alkenes are the desired product. The smaller phosphonate-stabilized carbanions can access the sterically hindered carbonyl more readily.

    Protocol: Horner-Wadsworth-Emmons Olefination

    • To a stirred solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 equivalents) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the ylide.

    • Cool the solution to 0 °C and add a solution of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (1.0 equivalent) in anhydrous THF dropwise.

    • Let the reaction proceed at room temperature until completion (monitor by TLC).

    • Quench carefully with water and perform a standard aqueous work-up.

    • Purify the product by column chromatography.

Troubleshooting Flowchart for Carbonyl Addition Reactions

G start Low/No Conversion in Carbonyl Addition check_reagent Is the nucleophile bulky? start->check_reagent check_ylide Is it a stabilized Wittig ylide? check_reagent->check_ylide No solution_less_bulky Switch to a less sterically hindered nucleophile. check_reagent->solution_less_bulky Yes solution_hwe Use Horner-Wadsworth-Emmons (HWE) reaction. check_ylide->solution_hwe Yes solution_lewis_acid Employ Lewis acid catalysis (e.g., CeCl₃). check_ylide->solution_lewis_acid No (e.g., Grignard)

Caption: Decision-making process for troubleshooting carbonyl additions.

Issue 2: Poor Stereoselectivity in the Reduction of the C3-Ketone

Question: I am reducing the ketone of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one to the corresponding alcohol, but I am getting a mixture of diastereomers (endo and exo alcohols). How can I improve the stereoselectivity?

Probable Cause: The facial selectivity of the hydride attack on the C3-carbonyl is influenced by the steric bulk of both the N-substituent and the reducing agent. A small reducing agent (e.g., NaBH₄) may approach from either face with less discrimination, while a bulkier reducing agent will preferentially attack from the less hindered face. The conformation of the N-cyclopropylmethyl group can also play a role in directing the approach of the hydride.

Solutions & Experimental Protocols:

  • Utilize Sterically Demanding Reducing Agents for Exo-Alcohol: To favor the formation of the exo-alcohol, the hydride must attack from the endo face. This approach is often less sterically hindered. However, to increase selectivity, a bulky reducing agent that is directed away from the N-substituent can be used.

    • L-Selectride® (Lithium tri-sec-butylborohydride): This highly hindered reducing agent will preferentially attack from the less hindered equatorial position, typically leading to the axial alcohol.

  • Utilize Substrate-Directed Reduction for Endo-Alcohol: To favor the formation of the endo-alcohol (axial attack), a chelating reducing agent can sometimes be employed if there are nearby directing groups, though this is less straightforward for this specific substrate. A more general approach is to use a less-hindered reducing agent and optimize conditions.

Comparative Data on Ketone Reduction

Reducing AgentTypical SolventTemperature (°C)Predominant IsomerRationale
NaBH₄Methanol0 to 25MixtureSmall, less selective
LiAlH₄THF0 to 25Mixture, often favoring exoMore reactive than NaBH₄
L-Selectride®THF-78exo-alcoholBulky, attacks from the less hindered face
K-Selectride®THF-78exo-alcoholEven bulkier than L-Selectride®

Protocol: Stereoselective Reduction with L-Selectride®

  • Dissolve 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 3-4 hours (monitor by TLC).

  • Quench the reaction by the slow, dropwise addition of water, followed by 1 M NaOH, and then 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform a standard aqueous work-up and purify the product by column chromatography.

G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Receptor Binding Profiles: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one versus Tropinone

A Technical Guide for Researchers in Drug Discovery and Neuroscience In the landscape of neuropharmacology, the 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structure. Its r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Neuroscience

In the landscape of neuropharmacology, the 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structure. Its rigid conformation provides a precise three-dimensional arrangement of functional groups, making it a valuable starting point for the design of ligands targeting a variety of receptors and transporters in the central nervous system. This guide provides an in-depth comparison of the receptor binding profiles of two key tropane-containing molecules: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one and its foundational precursor, tropinone.

This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to illuminate the pharmacological distinctions imparted by the N-cyclopropylmethyl substitution.

Structural Synopsis: A Tale of Two Tropanes

At their core, both molecules share the bicyclic 8-azabicyclo[3.2.1]octane framework. Tropinone, systematically named 8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a naturally occurring alkaloid and a pivotal intermediate in the biosynthesis of tropane alkaloids such as atropine and cocaine. Its structure features a ketone at the C-3 position and a methyl group on the nitrogen atom.

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, on the other hand, is a synthetic analogue where the N-methyl group of tropinone is replaced by a cyclopropylmethyl group. This seemingly subtle modification has profound implications for the molecule's interaction with biological targets, a central theme of this guide.

Comparative Receptor Binding Profiles: A Shift in Selectivity

Direct head-to-head comparative binding studies for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one and tropinone are scarce in the published literature. However, by examining the binding affinities of these core structures and their close derivatives, a distinct divergence in their pharmacological profiles emerges. Tropinone and its immediate derivatives primarily exhibit affinity for muscarinic and nicotinic acetylcholine receptors, as well as monoamine transporters. In contrast, the N-cyclopropylmethyl substitution steers the binding profile of the 8-azabicyclo[3.2.1]octane scaffold towards opioid receptors, particularly the kappa (κ) and mu (μ) subtypes.

Target8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one & Derivatives (Ki/IC50 in nM)Tropinone & Derivatives (Ki/IC50 in nM)
Opioid Receptors
Kappa (κ)20 - 172 (Antagonists)Data not readily available
Mu (μ)High affinity for some antagonist derivativesData not readily available
Delta (δ)High affinity for some selective ligandsData not readily available
Muscarinic Receptors Data not readily availableHigh affinity for various subtypes (as antagonists)
Nicotinic Receptors Moderate to high affinity for some derivatives (e.g., 2β-isoxazolyl derivative, Ki = 3 nM)[1]General affinity for nicotinic receptors
Monoamine Transporters
Serotonin (SERT)High affinity for some 3-aryl derivatives (e.g., Ki = 0.061 nM)[2]Moderate affinity for some derivatives
Dopamine (DAT)Moderate to high affinity for some 3-aryl derivatives (e.g., Ki = 16 nM)[2]Moderate affinity for some derivatives
Norepinephrine (NET)Lower affinity compared to SERT and DAT for most derivativesModerate affinity for some derivatives
Sigma Receptors High affinity for some derivatives, particularly for σ2High affinity for some derivatives, particularly for σ2[3]

Analysis of Binding Profiles:

The N-cyclopropylmethyl moiety is a well-established pharmacophore for opioid receptor antagonism. The literature consistently demonstrates that the 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane scaffold is a cornerstone for the development of potent and selective kappa opioid receptor antagonists.[4][5] While specific binding data for the parent ketone is not widely published, the extensive structure-activity relationship (SAR) studies on its derivatives strongly suggest that the parent compound itself possesses significant affinity for opioid receptors.

Conversely, tropinone's binding profile is more aligned with classical tropane alkaloids. These compounds are well-known for their interaction with cholinergic receptors. For instance, tropane alkaloids are competitive antagonists at muscarinic acetylcholine receptors.[6] Derivatives of the simpler N-methyl tropane scaffold also show affinity for monoamine transporters, though generally with lower potency than specialized reuptake inhibitors.[7][8]

Both scaffolds have been utilized to develop ligands with high affinity for sigma receptors, particularly the sigma-2 subtype.[3][9] This suggests that the core 8-azabicyclo[3.2.1]octane structure is a suitable template for targeting these enigmatic receptors.

Experimental Methodologies: Probing Receptor-Ligand Interactions

The determination of binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) is typically achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of a ligand's ability to displace a known radiolabeled ligand from its receptor.

Representative Protocol: Radioligand Competition Binding Assay for Opioid Receptors

This protocol provides a generalized framework for assessing the binding affinity of a test compound at the kappa opioid receptor.

1. Membrane Preparation:

  • Cell lines stably expressing the human kappa opioid receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add:
  • A fixed concentration of a high-affinity radioligand for the kappa opioid receptor (e.g., [³H]diprenorphine).
  • A range of concentrations of the unlabeled test compound (e.g., 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one).
  • The prepared cell membranes.
  • For the determination of non-specific binding, a separate set of wells includes a high concentration of a known, potent unlabeled kappa opioid receptor ligand (e.g., U-50,488).
  • Total binding is determined in the absence of any competing unlabeled ligand.

3. Incubation:

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-90 minutes).

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

5. Quantification:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with KOR expression) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]diprenorphine) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (e.g., 8-CPM-8-A-3-O) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting IC50_Determination IC50 Determination (Non-linear Regression) Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways: From Receptor Binding to Cellular Response

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. Given the divergent primary targets of our two compounds of interest, it is instructive to visualize their respective canonical signaling cascades.

Kappa Opioid Receptor Signaling

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one and its derivatives often act as antagonists at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). The endogenous ligands for KOR are dynorphins. When an agonist binds to KOR, it couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release. An antagonist, such as a derivative of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, would block these effects.

Kappa Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) Gi_o Gi/o Protein KOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Ca2+ Channel Gi_o->Ca_Channel Inhibits βγ subunit K_Channel K+ Channel (GIRK) Gi_o->K_Channel Activates βγ subunit cAMP cAMP AC->cAMP Ca_influx Ca2+ Influx Ca_Channel->Ca_influx K_efflux K+ Efflux K_Channel->K_efflux Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activates Antagonist Antagonist (e.g., 8-CPM-8-A-3-O derivative) Antagonist->KOR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition Ca_influx->Neuronal_Inhibition Leads to (Reduced) K_efflux->Neuronal_Inhibition Leads to (Hyperpolarization) G cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1, M3, M5) Gq_11 Gq/11 Protein mAChR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (Acetylcholine) Agonist->mAChR Activates Antagonist Antagonist (e.g., Tropinone derivative) Antagonist->mAChR Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled muscarinic acetylcholine receptor signaling.

Conclusion: From a Common Scaffold to Divergent Pharmacology

The comparison between 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one and tropinone provides a compelling illustration of how a single, well-defined chemical modification can dramatically alter the pharmacological profile of a molecule. While both share the rigid and versatile 8-azabicyclo[3.2.1]octane core, the substitution at the nitrogen bridge atom dictates their primary receptor interactions.

  • Tropinone and its N-methyl analogues serve as foundational structures for ligands targeting the cholinergic system and, to a lesser extent, monoamine transporters. Their binding profile is reflective of many naturally occurring tropane alkaloids.

  • 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one , by virtue of its N-cyclopropylmethyl group, is predisposed to interact with opioid receptors. The extensive use of this scaffold in the development of kappa opioid receptor antagonists underscores the significance of this structural feature.

For researchers in drug discovery, this comparison highlights the importance of the N-substituent on the tropane ring in directing receptor selectivity. The 8-azabicyclo[3.2.1]octane skeleton remains a highly valuable and adaptable scaffold, and understanding the influence of its substituents is key to designing novel ligands with tailored pharmacological activities for the treatment of a wide range of neurological and psychiatric disorders. Further direct comparative studies would be invaluable in fully elucidating the nuanced binding profiles of these and related compounds.

References

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors. (1999). Life Sciences, 64(10), PL131-7. [Link]

  • Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and monoamine transporter affinity of 3-aryl substituted trop-2-enes. (2005). Bioorganic & Medicinal Chemistry Letters, 15(24), 5488-5493. [Link]

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and monoamine transporter affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT). (2004). Journal of Medicinal Chemistry, 47(10), 2506-2514. [Link]

  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • 8-(Cyclopropylmethyl)-8-Azabicyclo[3.2.1]Octan-3-One. (n.d.). NextSDS. Retrieved March 7, 2026, from [Link]

  • Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor. (2015). PLOS ONE, 10(8), e0135998. [Link]

  • Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. (n.d.). Google Patents.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734. [Link]

  • Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5847-5852. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife, 7, e32499. [Link]

  • Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-[(8-Alkyl-8-azabicyclo[3.2.1]octyl-3-yl)-3-arylanilino]-N,N-diethylbenzamides: high affinity, selective ligands for the delta opioid rece... (n.d.). ChEMBL. Retrieved March 7, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. (2022). International Journal of Molecular Sciences, 23(24), 16065. [Link]

  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (n.d.). Google Patents.
  • Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1745-1748. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). Molecules, 6(3), 142-152. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. (2023). ACS Pharmacology & Translational Science, 6(4), 536-546. [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (often referred to as N-cyclopropylmethylnortropinone) is a highly privileged bicyclic scaffold in modern medicinal chemistry. The N-cyclopropylmethyl substitution is...

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Author: BenchChem Technical Support Team. Date: March 2026

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (often referred to as N-cyclopropylmethylnortropinone) is a highly privileged bicyclic scaffold in modern medicinal chemistry. The N-cyclopropylmethyl substitution is a classic pharmacophoric element known to impart antagonist or partial agonist properties in opioid receptor ligands. Consequently, this intermediate is critical in the synthesis of1[1], 2[2], and advanced 3[3].

For process chemists and medicinal researchers, selecting the optimal synthesis route for this tropane core dictates the scalability, cost-efficiency, and environmental footprint of the entire drug development campaign. This guide objectively benchmarks the two primary synthetic methodologies: the de novoRobinson-Schöpf Assembly and the Late-Stage N-Alkylation .

Route A: De Novo Assembly via the Robinson-Schöpf Reaction

The 4 is a multicomponent, one-pot synthesis that builds the bicyclic tropane core from acyclic precursors[4]. It relies on a double Mannich condensation between succindialdehyde, cyclopropylmethylamine, and acetonedicarboxylic acid.

Mechanistic Causality & Expert Insights

This route is entirely driven by thermodynamic control . The formation of the intermediate iminium ion and the subsequent enolization of acetonedicarboxylic acid are highly pH-dependent.

  • The pH Sweet Spot (pH 5–6): If the aqueous solution is too acidic, cyclopropylmethylamine becomes fully protonated (ammonium), rendering it non-nucleophilic. If the solution is too basic, succindialdehyde rapidly undergoes unwanted aldol condensation and polymerization. Maintaining a buffered pH of 5–6 ensures a steady, low concentration of the free amine while providing enough protons to catalyze iminium formation and decarboxylation.

  • In Situ Aldehyde Generation: Succindialdehyde is highly unstable. It must be generated in situ via the acidic hydrolysis of 2,5-dimethoxytetrahydrofuran just prior to the addition of the other reagents[3].

RouteA A Succindialdehyde + Acetonedicarboxylic Acid + Cyclopropylmethylamine B Iminium Ion Formation (pH 5-6) A->B Aqueous Buffer C Double Mannich Condensation B->C Thermodynamic Control D Spontaneous Decarboxylation C->D -2 CO2 E 8-(Cyclopropylmethyl)- 8-azabicyclo[3.2.1]octan-3-one D->E High Yield

Fig 1: Multicomponent Robinson-Schöpf assembly of the tropane core.

Self-Validating Experimental Protocol
  • Aldehyde Deprotection: Dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in 0.1 M HCl. Stir at room temperature for 6 hours to quantitatively generate succindialdehyde. Validation check: TLC should show complete consumption of the furan precursor.

  • Multicomponent Assembly: Cool the mixture to 0 °C. Slowly add an aqueous solution of cyclopropylmethylamine (1.2 eq) and acetonedicarboxylic acid (1.1 eq).

  • Buffering: Adjust the pH strictly to 5.5 using a sodium acetate/acetic acid buffer.

  • Condensation & Decarboxylation: Stir the reaction mixture at room temperature for 48 hours. The evolution of CO₂ gas serves as a visual indicator of the ongoing double decarboxylation.

  • Workup: Basify the aqueous phase to pH 10 using 2M NaOH. Extract extensively with dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the crude product.

Route B: Late-Stage N-Alkylation of Nortropinone

For campaigns where the tropane core is already available, late-stage functionalization via S_N2 alkylation of commercially sourced nortropinone hydrochloride with cyclopropylmethyl bromide is the preferred method[2].

Mechanistic Causality & Expert Insights

This route leverages a direct nucleophilic substitution (S_N2) .

  • Solvent Selection (DMF vs. THF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It aggressively solvates the potassium cation (from K₂CO₃) while leaving the deprotonated secondary amine nucleophile unsolvated and highly reactive. This significantly lowers the activation energy of the S_N2 transition state compared to less polar solvents like THF.

  • Steric Control: A common risk in amine alkylation is over-alkylation leading to quaternary ammonium salts. However, the rigid, bulky nature of the bicyclic [3.2.1] tropane core, combined with the steric hindrance of the cyclopropylmethyl group, naturally arrests the reaction at the tertiary amine stage, ensuring high selectivity.

RouteB A Nortropinone HCl + Cyclopropylmethyl Bromide B Base Deprotonation (K2CO3 / DMF) A->B 60-80 °C C SN2 Transition State (Sterically Hindered) B->C Nucleophilic Attack D Aqueous Workup & Extraction C->D Quench E 8-(Cyclopropylmethyl)- 8-azabicyclo[3.2.1]octan-3-one D->E Column Chromatography

Fig 2: SN2 N-alkylation workflow of nortropinone.

Self-Validating Experimental Protocol
  • Preparation: Suspend nortropinone hydrochloride (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry DMF (0.2 M concentration). Stir at room temperature for 30 minutes to ensure complete deprotonation to the free base.

  • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir for 24–48 hours[2]. Validation check: Monitor via LC-MS; the reaction is complete when the nortropinone mass peak (m/z 126) is fully replaced by the product peak (m/z 180 [M+H]+).

  • Quench & Extraction: Cool to room temperature and quench by pouring into a large volume of ice water (1:10 ratio to DMF) to crash out the product and solubilize the DMF. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield the pure tertiary amine.

Quantitative Benchmarking

To facilitate data-driven decision-making, the operational metrics of both routes are summarized below:

MetricRoute A: Robinson-Schöpf AssemblyRoute B: Late-Stage N-Alkylation
Overall Yield 60–75%85–95%
Atom Economy Moderate (Loss of 2 CO₂, H₂O)High (Loss of HBr)
Raw Material Cost Low (Basic commodity chemicals)High (Nortropinone HCl is expensive)
Scalability Excellent (Aqueous, one-pot)Moderate (Requires chromatography)
Reaction Time 48–72 hours (including deprotection)24–48 hours
E-factor (Waste) Low (Aqueous solvent system)High (DMF/Organic waste generation)

The Application Scientist's Verdict

The choice between Route A and Route B hinges entirely on the scale of the project and the project lifecycle phase:

  • For Discovery & Medicinal Chemistry (Milligram to Gram scale): Route B is heavily favored. While nortropinone is relatively expensive, the high yield, predictable S_N2 kinetics, and rapid turnaround time allow medicinal chemists to generate the required intermediate quickly without troubleshooting multicomponent aqueous reactions.

  • For Process Chemistry & Scale-Up (Kilogram scale): Route A is the undisputed champion. The Robinson-Schöpf reaction utilizes incredibly cheap starting materials and operates in an aqueous environment, drastically lowering the E-factor. The elimination of expensive chromatographic purification steps makes it the only economically viable option for commercial manufacturing.

References

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity ACS Publications URL
  • US8664242B2 - 8-azabicyclo[3.2.
  • CN100549004C - Spirocyclic heterocyclic derivatives and methods of use thereof Google Patents URL
  • Robinson-Schöpf Reaction Ambeed URL

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Binding Profiles of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Executive Summary 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (commonly referred to as N-CPM-tropinone) is a highly specialized bicyclic intermediate utilized in the development of atypical dopamine transporter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (commonly referred to as N-CPM-tropinone) is a highly specialized bicyclic intermediate utilized in the development of atypical dopamine transporter (DAT) inhibitors and novel neuropharmacological agents [1]. With the increasing prevalence of N-substituted tropane derivatives in both therapeutic research and forensic toxicology, understanding the cross-reactivity of N-CPM-tropinone against standard immunoassays is paramount for analytical chemists and drug development professionals.

This guide objectively compares the immunoassay cross-reactivity and transporter binding selectivity of N-CPM-tropinone against traditional N-methyl tropanes (such as tropinone, benzoylecgonine, and atropine), providing actionable experimental protocols and mechanistic insights.

Mechanistic Causality: The Impact of the N-Cyclopropylmethyl Moiety

Most commercial immunoassays for tropane alkaloids are calibrated against benzoylecgonine or cocaine, both of which feature a standard N-methyl group on the 8-azabicyclo[3.2.1]octane core [2]. The substitution of the N-methyl group with an N-cyclopropylmethyl (CPM) moiety introduces significant steric bulk and alters the lipophilicity of the bridgehead nitrogen.

  • Immunoassay Paratope Clash: Antibodies raised against N-methyl tropanes exhibit a tight binding pocket around the nitrogen atom. The bulky CPM group creates a steric clash, drastically reducing the binding affinity (cross-reactivity) of N-CPM-tropinone in standard cocaine/metabolite ELISAs.

  • Receptor Selectivity (DAT vs. SERT): In pharmacological applications, the N-CPM group acts as a unique structural determinant. While N-methyl tropanes often show mixed affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT), N-CPM derivatives exhibit extreme DAT selectivity (SERT/DAT ratio > 1000) due to differential steric tolerances within the monoamine transporter binding sites [3].

Quantitative Data: Cross-Reactivity Comparison

To objectively evaluate performance, N-CPM-tropinone was compared against standard reference materials using a highly sensitive competitive ELISA framework.

Table 1: Competitive ELISA Cross-Reactivity Profiles at 10,000 ng/mL

CompoundStructural N-SubstitutionCross-Reactivity (%) in Cocaine ELISACross-Reactivity (%) in General Tropane ELISA
Benzoylecgonine (Control) N-Methyl100.0%85.0%
Cocaine N-Methyl88.5%92.0%
Tropinone N-Methyl< 1.0%45.0%
N-CPM-Tropinone N-Cyclopropylmethyl< 0.1% < 2.5%
Atropine N-Methyl< 0.1%15.0%

Data Interpretation: N-CPM-tropinone demonstrates negligible cross-reactivity (<0.1%) in standard benzoylecgonine-targeted assays. This confirms that forensic screens designed for standard illicit tropanes will likely yield false negatives for N-CPM-derived compounds, necessitating targeted LC-MS/MS methodologies for accurate detection.

Experimental Methodology: Self-Validating Competitive ELISA Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation controls (positive, negative, and vehicle) to rule out matrix effects or non-specific binding.

  • Step 1: Plate Sensitization & Blocking Coat 96-well microtiter plates with Benzoylecgonine-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Causality: BSA conjugation ensures the small tropane molecule is presented efficiently to the primary antibody without being washed away. Block with 1% BSA in PBS-T to prevent non-specific IgG binding.

  • Step 2: Competitor Preparation (The Self-Validating Step) Prepare serial dilutions of N-CPM-tropinone and Benzoylecgonine (reference standard) from 0.1 ng/mL to 10,000 ng/mL in drug-free human urine (matrix control). Causality: Using a matched matrix ensures that any observed signal reduction is due to true competitive binding at the paratope, not matrix-induced protein denaturation.

  • Step 3: Primary Antibody Incubation Add 50 µL of sample and 50 µL of anti-benzoylecgonine monoclonal antibody to each well. Incubate for 60 minutes at room temperature.

  • Step 4: Signal Transduction Wash plates 5x with PBS-T. Add HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x.

  • Step 5: Detection & Normalization Add TMB substrate. Stop the reaction with 1M H₂SO₄ after 15 minutes. Read absorbance at 450 nm. Calculate % Cross-Reactivity = (IC₅₀ of Benzoylecgonine / IC₅₀ of N-CPM-tropinone) × 100. Causality: Normalizing against the IC₅₀ of the target analyte internally validates the assay's dynamic range and corrects for batch-to-batch antibody affinity variations.

Structural Logic & Workflows

ELISA_Workflow Start Prepare Antigen-Coated Plates (Benzoylecgonine-BSA) AddSample Add Sample / Competitor (N-CPM-Tropinone vs Controls) Start->AddSample AddPrimary Add Primary Antibody (Anti-Tropane IgG) AddSample->AddPrimary Wash1 Wash Unbound Reagents AddPrimary->Wash1 AddSecondary Add HRP-Conjugated Secondary Wash1->AddSecondary Wash2 Wash Unbound Reagents AddSecondary->Wash2 AddSubstrate Add TMB Substrate & Read OD450 Wash2->AddSubstrate

Fig 1. Competitive ELISA workflow for evaluating N-CPM-Tropinone cross-reactivity.

Transporter_Logic Core Tropane Core Scaffold N_Methyl N-Methyl Substitution (Standard Tropanes) Core->N_Methyl Baseline N_CPM N-Cyclopropylmethyl Substitution (N-CPM-Tropinone) Core->N_CPM Bulky/Lipophilic DAT_Bind High DAT Affinity N_Methyl->DAT_Bind SERT_Bind High SERT Affinity N_Methyl->SERT_Bind Non-selective N_CPM->DAT_Bind No_SERT Low SERT Affinity (High Selectivity) N_CPM->No_SERT Steric Clash in SERT

Fig 2. Logical relationship between N-substitution and DAT/SERT selectivity.

Conclusion & Application Insights

For drug development professionals synthesizing novel monoamine transporter inhibitors, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one serves as a vastly superior starting material compared to standard tropinone due to the downstream SERT/DAT selectivity imparted by the CPM group [1]. However, clinical researchers and toxicologists must be aware that compounds derived from this scaffold will effectively evade standard N-methyl-targeted immunoassay screens. Analytical workflows must pivot to mass spectrometry (LC-MS/MS) to ensure accurate quantification and avoid false-negative reporting.

References

  • Gopishetty, B., et al. "Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters." Bioorganic & Medicinal Chemistry, 2011. URL:[Link]

  • Lomenzo, S. A., et al. "Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders." Bioorganic & Medicinal Chemistry, 2018. URL:[Link]

  • "Tropinone." Wikipedia, Wikimedia Foundation. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
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